Methyl 3-carbamimidoylbenzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-carbamimidoylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;/h2-5H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXEQLOMHMOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546890 | |
| Record name | Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18219-39-1 | |
| Record name | Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-carbamimidoylbenzoate Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. Central to this endeavor is the utilization of versatile chemical building blocks—privileged scaffolds that can be readily elaborated into a diverse array of biologically active molecules. Methyl 3-carbamimidoylbenzoate hydrochloride, a seemingly unassuming small molecule, represents one such critical intermediate. Its true value lies not in its intrinsic biological activity, but in the latent potential held within its constituent functional groups: a reactive benzamidine moiety and a readily modifiable methyl ester. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the development of targeted therapeutics, empowering researchers to leverage its full potential in their drug discovery programs.
Molecular and Physicochemical Profile
Methyl 3-carbamimidoylbenzoate hydrochloride is a salt of the methyl ester of 3-carbamimidoylbenzoic acid. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents, rendering it amenable to a variety of reaction conditions commonly employed in pharmaceutical synthesis.[1]
| Property | Value | Source |
| CAS Number | 18219-39-1 | [1] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in polar solvents | [1] |
| Storage | Room temperature, dry, inert atmosphere | [1] |
Synthesis and Manufacturing
The synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is a multi-step process that hinges on the formation of the critical amidine functionality. The most common and industrially scalable approach involves the Pinner reaction, which transforms a nitrile precursor into the desired imidate salt, followed by ammonolysis.
Synthetic Pathway Overview
The overall synthetic strategy can be visualized as a two-stage process starting from the readily available methyl 3-cyanobenzoate.
Caption: Synthetic route to Methyl 3-carbamimidoylbenzoate hydrochloride.
Step-by-Step Synthesis Protocol
Part A: Synthesis of Methyl 3-(methoxycarbonimidoyl)benzoate hydrochloride (Pinner Salt)
This initial step involves the acid-catalyzed addition of methanol to methyl 3-cyanobenzoate. The reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the nitrile and the resulting Pinner salt.
Materials and Reagents:
-
Methyl 3-cyanobenzoate
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (or other suitable inert solvent)
-
Hydrogen Chloride (gas)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve methyl 3-cyanobenzoate in a mixture of anhydrous methanol and anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.
-
Cool the solution to 0-5 °C using an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so the rate of gas addition should be controlled to maintain the temperature below 10 °C.
-
Continue the addition of HCl until the solution is saturated.
-
Seal the flask and allow the reaction mixture to stir at a low temperature (e.g., 4 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak around 2230 cm⁻¹).
-
Upon completion, the Pinner salt often precipitates as a white solid. The solvent can be partially removed under reduced pressure to induce further precipitation.
-
Collect the solid by filtration, wash with cold, anhydrous ether to remove any unreacted starting material and excess HCl, and dry under vacuum to yield the methyl 3-(methoxycarbonimidoyl)benzoate hydrochloride.
Part B: Ammonolysis of the Pinner Salt to Methyl 3-carbamimidoylbenzoate hydrochloride
The isolated Pinner salt is then reacted with ammonia to form the final amidine hydrochloride.
Materials and Reagents:
-
Methyl 3-(methoxycarbonimidoyl)benzoate hydrochloride
-
Anhydrous Ethanol or Methanol
-
Ammonia (gas or a solution in alcohol)
Procedure:
-
Suspend the Pinner salt in anhydrous ethanol or methanol in a pressure-resistant flask.
-
Cool the suspension to 0-5 °C.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in the corresponding alcohol.
-
Seal the vessel and stir the mixture at room temperature for 12-24 hours.
-
The reaction progress can be monitored by TLC or HPLC.
-
Upon completion, the ammonium chloride byproduct and any unreacted starting material can be removed by filtration.
-
The filtrate, containing the desired product, is concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to afford pure Methyl 3-carbamimidoylbenzoate hydrochloride.
The Role of the Amidine Moiety in Drug Design and Mechanism of Action
The carbamimidoyl (amidine) group is the cornerstone of this molecule's utility in medicinal chemistry. It is a highly basic and polar functional group that can exist in a protonated state at physiological pH. This cationic nature allows it to form strong ionic interactions and hydrogen bonds with biological targets, most notably with the negatively charged residues in the active sites of enzymes.
A Privileged Motif for Serine Protease and Kinase Inhibition
The benzamidine scaffold is a well-established pharmacophore for the inhibition of serine proteases, such as thrombin and trypsin. The positively charged amidinium group mimics the guanidinium group of arginine, a common substrate for these enzymes, allowing it to bind in the S1 specificity pocket of the protease active site.
Furthermore, the benzamidine moiety has been identified as a key structural element in a variety of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The amidine group can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition.
Caption: Interaction of the protonated amidinium group with an enzyme active site.
Applications in the Synthesis of Therapeutic Agents
While specific, publicly available examples of marketed drugs synthesized directly from Methyl 3-carbamimidoylbenzoate hydrochloride are not readily found in the primary literature, its role as a key intermediate is evident from its commercial availability and the frequent appearance of the 3-amidinobenzoyl moiety in patented bioactive compounds. It is a valuable starting material for the synthesis of more complex heterocyclic systems that form the core of many kinase inhibitors.
A notable example of a drug with a related structural motif is Dabigatran , an oral direct thrombin inhibitor. While the exact synthesis may not start from this specific methyl ester, the core benzamidine structure is crucial for its anticoagulant activity. The synthesis of such molecules often involves the construction of the benzimidazole ring system onto the benzamidine precursor.
Analytical and Quality Control Methodologies
Ensuring the purity and identity of Methyl 3-carbamimidoylbenzoate hydrochloride is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of Methyl 3-carbamimidoylbenzoate hydrochloride and for monitoring reaction progress during its synthesis.
Typical HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometry at a wavelength where the benzoyl chromophore has significant absorbance (typically around 230-254 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (in the range of 7.5-8.5 ppm), the methyl ester protons (a singlet around 3.9 ppm), and the protons of the amidine group (broad signals due to exchange and quadrupole effects).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the ester carbonyl carbon (around 165 ppm), the methyl ester carbon (around 52 ppm), and the amidine carbon (in the region of 160-170 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups:
-
N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹
-
C=O stretching (ester): A strong absorption around 1720 cm⁻¹
-
C=N stretching (amidine): A band in the region of 1650-1680 cm⁻¹
-
Aromatic C-H and C=C stretching: Bands in their characteristic regions.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the parent ion [M+H]⁺ would be observed at m/z corresponding to the free base (C₉H₁₀N₂O₂).
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling and storage of Methyl 3-carbamimidoylbenzoate hydrochloride are essential.
Hazard Identification: Based on data for structurally related compounds, Methyl 3-carbamimidoylbenzoate hydrochloride should be considered as:
-
Harmful if swallowed.
-
Causing skin irritation.
-
Causing serious eye irritation.
-
Potentially causing respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from moisture and strong oxidizing agents.
Conclusion and Future Perspectives
Methyl 3-carbamimidoylbenzoate hydrochloride is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its bifunctional nature allows for a multitude of synthetic transformations, making it an ideal starting point for the construction of diverse compound libraries for high-throughput screening and lead optimization. The well-established role of the benzamidine moiety in targeting key enzyme classes, particularly kinases and proteases, ensures the continued relevance of this intermediate in the pursuit of novel therapeutics for a wide range of human diseases. As our understanding of disease biology deepens and the demand for highly specific and potent small molecule drugs grows, the strategic application of versatile building blocks like Methyl 3-carbamimidoylbenzoate hydrochloride will undoubtedly continue to be a cornerstone of successful drug discovery endeavors.
References
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MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. [Link] (Accessed January 24, 2026).
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An In-depth Technical Guide to the Physical Properties of Methyl 3-carbamimidoylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-carbamimidoylbenzoate hydrochloride is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its structural features, particularly the reactive amidine functionality and the benzoate core, make it a valuable building block for the development of biologically active compounds. It is notably used in the synthesis of kinase inhibitors and other therapeutic agents targeting inflammatory diseases and oncological conditions.[1] A thorough understanding of its physical properties is paramount for its effective handling, formulation, and integration into synthetic workflows, ensuring process reproducibility and the quality of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the known physical properties of Methyl 3-carbamimidoylbenzoate hydrochloride. Recognizing that this is a specialized intermediate, publicly available data on some physical parameters are limited. In such instances, this guide provides established, authoritative methodologies for their experimental determination, empowering researchers to generate the necessary data for their specific applications.
Chemical Identity and Molecular Structure
A precise understanding of the chemical identity is the foundation for all physicochemical characterization.
| Identifier | Value | Source |
| Chemical Name | Methyl 3-carbamimidoylbenzoate hydrochloride | N/A |
| Synonym | Methyl 3-[amino(imino)methyl]benzoate hydrochloride | [2] |
| CAS Number | 18219-39-1 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| MDL Number | MFCD06411222 | [1] |
The molecular structure consists of a methyl benzoate core with a carbamimidoyl (amidine) group at the meta-position, supplied as a hydrochloride salt.
Figure 1: 2D structure of Methyl 3-carbamimidoylbenzoate hydrochloride.
Physicochemical Properties
The physicochemical properties of a pharmaceutical intermediate are critical for process development, as they influence reaction kinetics, purification strategies, and storage conditions.
Summary of Known Properties
| Property | Value | Comments | Source |
| Appearance | White to yellowish powder/solid | Visual inspection | |
| Solubility | Soluble in polar solvents | Qualitative data; suitable for solution-phase reactions.[1] | [1] |
| Melting Point | Data not available | A key parameter for purity assessment. | N/A |
| Stability | Shelf life of 1095 days | When stored at room temperature, dry, under Argon.[3] | [3] |
Causality and Importance of Physicochemical Properties
-
Appearance: A consistent color and form (e.g., crystalline or amorphous) is a primary indicator of material purity and consistency between batches. Any deviation can signal the presence of impurities or degradation.
-
Solubility: This is a critical parameter for drug development. For an intermediate like Methyl 3-carbamimidoylbenzoate hydrochloride, solubility in various solvents dictates the choice of reaction media, purification methods (e.g., crystallization), and formulation vehicles. Its noted solubility in polar solvents is consistent with its salt form.[1]
-
Melting Point: A sharp melting point range is a classic indicator of high purity for a crystalline solid. A broad or depressed melting range often suggests the presence of impurities. This parameter is essential for quality control.
-
Stability: Understanding the chemical stability of the intermediate under various conditions (temperature, light, humidity) is crucial for defining appropriate storage and handling procedures to prevent degradation and ensure its integrity throughout its shelf life. The recommendation to store under an inert gas like argon suggests potential sensitivity to oxidation or moisture.[3]
Experimental Protocols for Characterization
Given the absence of comprehensive public data for certain properties, the following section outlines standard, validated protocols for their determination. These methods are grounded in pharmacopeial standards and best practices in the pharmaceutical industry.[4][5][6]
Determination of Melting Point
The melting point is determined to assess the purity of the compound. A sharp, well-defined melting range is indicative of a pure substance.
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount of dry Methyl 3-carbamimidoylbenzoate hydrochloride.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (completion). This range is the melting point.
-
Validation: The procedure should be calibrated using certified reference standards with known melting points.
Figure 2: Workflow for Melting Point Determination.
Quantitative Solubility Determination
To move beyond the qualitative description of "soluble in polar solvents," a quantitative assessment is necessary for process and formulation development.
Methodology (Equilibrium Shake-Flask Method):
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, DMSO, buffered solutions at various pH values).
-
Sample Addition: Add an excess amount of Methyl 3-carbamimidoylbenzoate hydrochloride to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge/filter to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately withdraw a sample of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
This protocol is aligned with the principles outlined in pharmacopeial guidelines for determining the solubility of drug substances.[7]
Stability Indicating Methods and Storage
The stability of a pharmaceutical intermediate is a critical quality attribute.
Forced Degradation Studies
To understand the degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential.
Protocol Outline:
-
Stress Conditions: Subject samples of Methyl 3-carbamimidoylbenzoate hydrochloride to various stress conditions as recommended by ICH guidelines (Q1A):
-
Acidic: e.g., 0.1 N HCl at 60 °C
-
Basic: e.g., 0.1 N NaOH at 60 °C
-
Oxidative: e.g., 3% H₂O₂ at room temperature
-
Thermal: e.g., 80 °C
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector.
-
Evaluation: The goal is to achieve 5-20% degradation. The analytical method is considered "stability-indicating" if it can resolve the main peak from all significant degradation products.
Recommended Storage
Based on available supplier information, the following storage conditions are recommended to ensure the long-term stability of Methyl 3-carbamimidoylbenzoate hydrochloride:
-
Temperature: Room temperature.
-
Atmosphere: Store in a dry environment, preferably under an inert atmosphere such as Argon.[3]
-
Container: A well-sealed container to protect from moisture and air.
Conclusion
Methyl 3-carbamimidoylbenzoate hydrochloride is a crucial intermediate in modern medicinal chemistry. While some of its fundamental physical properties are documented, this guide highlights the need for further experimental characterization, particularly for its melting point and quantitative solubility. By following the standardized protocols outlined herein, researchers and drug development professionals can generate the robust data required for process optimization, quality control, and successful integration of this valuable building block into their synthetic programs. This commitment to thorough characterization is a cornerstone of scientific integrity and is essential for the development of safe and effective medicines.
References
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ResearchGate. (n.d.). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 3-Carbamimidoylbenzoate Hydrochloride. Retrieved from [Link]
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Loba Chemie. (n.d.). 2-MERCAPTOBENZIMIDAZOLE. Retrieved from [Link]
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CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]
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Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]
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ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A. Retrieved from [Link]
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USP. (2020, April 24). General Chapters <795> Pharmaceutical Compounding – Nonsterile Preparations. Retrieved from [Link]
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Grulke, C. M., et al. (2019, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(chlorocarbonyl)benzoate. Retrieved from [Link]
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ResearchGate. (2025, August 10). Evaluation of physicochemical properties and dissolution studies on quality control of low water solubility drugs (raw materials and pharmaceutical formulations). Retrieved from [Link]
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Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]
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USP-NF. (2014, January 1). <795> PHARMACEUTICAL COMPOUNDING—NONSTERILE PREPARATIONS. Retrieved from [Link]
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Texas State Board of Pharmacy. (2021, August 31). <795> PHARMACEUTICAL COMPOUNDING—NONSTERILE PREPARATIONS. Retrieved from [Link]
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IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]
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World Health Organization. (2015, May). 1-6 Specifications. Retrieved from [Link]
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ECA Academy. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]
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Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance. Retrieved from [Link]
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Loba Chemie. (n.d.). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE. Retrieved from [Link]
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Hhuuanyuan. (n.d.). 17841-68-8. Retrieved from [Link]
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All MSDSPDF. (n.d.). 3-METHOXYCARBONYL BENZAMIDINE HCL - Safety Data Sheet. Retrieved from [Link]
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Introduction to Methyl 3-carbamimidoylbenzoate Hydrochloride and the Significance of Solubility
An In-depth Technical Guide to the Solubility Assessment of Methyl 3-carbamimidoylbenzoate Hydrochloride
Methyl 3-carbamimidoylbenzoate hydrochloride, with the CAS Number 18219-39-1, is a chemical intermediate used in pharmaceutical synthesis. Its molecular structure suggests it is likely employed in the development of biologically active compounds.[1] The hydrochloride salt form implies an effort to enhance its aqueous solubility and stability. A qualitative mention of its solubility in polar solvents suggests its utility in solution-phase reactions common in medicinal chemistry.[1]
In drug discovery and development, solubility is a critical determinant of a compound's fate. Poor aqueous solubility can lead to low absorption and bioavailability, hindering the development of a promising therapeutic candidate. Therefore, a thorough understanding and quantitative determination of a compound's solubility in various relevant media is a foundational step in its preclinical evaluation.
Physicochemical Properties of Methyl 3-carbamimidoylbenzoate Hydrochloride:
| Property | Value | Source |
| CAS Number | 18219-39-1 | |
| Molecular Formula | C₉H₁₁ClN₂O₂ | |
| Molecular Weight | 214.65 g/mol | MySkinRecipes |
| Appearance | Solid (predicted) | General chemical knowledge |
| Storage | Room temperature, dry, inert atmosphere |
Theoretical Framework: Understanding Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with an excess of the solid. For ionizable compounds like methyl 3-carbamimidoylbenzoate hydrochloride, solubility is significantly influenced by the pH of the medium.
Two primary types of solubility are assessed during drug development:
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for understanding the fundamental physicochemical properties of a drug substance.[2] The shake-flask method is the gold standard for its determination.[3]
-
Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution that was initially prepared from a stock solution (typically in dimethyl sulfoxide, DMSO).[4] It is a high-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[4][5]
Experimental Protocols for Solubility Determination
The following section details the step-by-step methodologies for determining the thermodynamic and kinetic solubility of methyl 3-carbamimidoylbenzoate hydrochloride.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility and is considered the most reliable method.[3]
Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the supernatant is then quantified.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Test Solutions:
-
Accurately weigh an excess amount of methyl 3-carbamimidoylbenzoate hydrochloride (e.g., 5-10 mg) into separate glass vials. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of aqueous and organic solvents should be tested to build a comprehensive solubility profile.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[3]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully collect the supernatant using a pipette. To avoid disturbing the solid pellet, it is good practice to take the sample from the upper portion of the supernatant.
-
Filter the collected supernatant through a low-binding 0.45 µm filter (e.g., PVDF or PTFE) to remove any remaining fine particles. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
-
-
Quantification:
-
Prepare a series of standard solutions of methyl 3-carbamimidoylbenzoate hydrochloride of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of methyl 3-carbamimidoylbenzoate hydrochloride in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery when compound availability may be limited.[4]
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, typically by nephelometry (light scattering) or UV-Vis spectroscopy.
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of methyl 3-carbamimidoylbenzoate hydrochloride in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
-
Assay Plate Preparation:
-
In a multi-well plate (e.g., 96-well), add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Add a small volume of the DMSO stock solution to the aqueous buffer in the wells to achieve the desired final concentrations. It is crucial to keep the final percentage of DMSO low (typically ≤ 1-2%) to minimize its co-solvent effects.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at a constant temperature (e.g., room temperature) for a set period (e.g., 1.5 to 2 hours) with gentle shaking.
-
Measure the turbidity or light scattering of each well using a nephelometer or the absorbance using a UV-Vis plate reader at a wavelength where the compound does not absorb. An increase in signal compared to the blank indicates precipitation.
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
-
Data Interpretation and Reporting
The solubility data should be presented in a clear and organized manner. The following table provides a template for reporting the solubility of methyl 3-carbamimidoylbenzoate hydrochloride in various solvents.
Table of Expected Solvents for Solubility Profiling:
| Solvent/Medium | pH | Temperature (°C) | Expected Solubility Range | Rationale |
| Deionized Water | ~7 | 25 | Moderate to High | Baseline aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | High | Simulates physiological pH and temperature. |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Very High | Relevant for oral administration. |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | High | Relevant for oral administration. |
| Ethanol | N/A | 25 | High | Common co-solvent in formulations. |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Very High | Common solvent for stock solutions. |
| Methanol | N/A | 25 | High | Polar organic solvent. |
Conclusion
This technical guide provides a robust framework for the experimental determination of the solubility of methyl 3-carbamimidoylbenzoate hydrochloride. By following the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the essential data needed to advance this compound through the drug discovery and development pipeline. The principles and methodologies outlined herein are grounded in established scientific and pharmaceutical industry standards, ensuring the generation of reliable and reproducible solubility data.
References
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-
MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. Available from: [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]
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Evotec. Thermodynamic Solubility Assay. Available from: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
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-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available from: [Link]
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Davit, B., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-10. Available from: [Link]
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Methyl 3-carbamimidoylbenzoate hydrochloride mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 3-carbamimidoylbenzoate hydrochloride
Authored by: A Senior Application Scientist
Abstract
Methyl 3-carbamimidoylbenzoate hydrochloride is a chemical entity primarily utilized as a synthetic intermediate in the development of biologically active compounds, including kinase inhibitors.[1] While its direct biological activity is not extensively documented, its structural features, particularly the presence of a carbamimidoyl (amidine) group, suggest a plausible mechanism of action as a competitive inhibitor of serine proteases. This guide provides a comprehensive framework for researchers to investigate this hypothesis, detailing the theoretical basis for the proposed mechanism and a series of experimental protocols to validate it.
Introduction to Methyl 3-carbamimidoylbenzoate hydrochloride
Methyl 3-carbamimidoylbenzoate hydrochloride is a small molecule with the chemical formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol .[1] It is recognized in the field of medicinal chemistry as a versatile building block for the synthesis of more complex molecules.[1] Its utility stems from its reactive amidine functionality, which allows for its incorporation into larger scaffolds, particularly heterocyclic frameworks common in drug design.[1]
Known Applications
Currently, the predominant application of Methyl 3-carbamimidoylbenzoate hydrochloride is in pharmaceutical synthesis. It serves as a precursor for compounds targeting inflammatory and oncological diseases.[1] The amidine group is particularly useful for derivatization and for conjugation to biomolecules or probes.[1]
Rationale for Investigating a Direct Mechanism of Action
Despite its role as an intermediate, the inherent structural motifs of Methyl 3-carbamimidoylbenzoate hydrochloride, specifically the benzamidine core, warrant an investigation into its potential direct biological activity. The benzamidine moiety is a well-established pharmacophore known to interact with various enzymes, most notably serine proteases. Therefore, it is hypothesized that Methyl 3-carbamimidoylbenzoate hydrochloride may act as a serine protease inhibitor.
The Serine Protease Hypothesis
Serine proteases are a large family of enzymes that cleave peptide bonds in proteins. They are characterized by a highly conserved catalytic triad in their active site, consisting of serine, histidine, and aspartate residues. The proposed mechanism of action for Methyl 3-carbamimidoylbenzoate hydrochloride centers on its ability to act as a competitive inhibitor of these enzymes.
The Catalytic Mechanism of Serine Proteases
The catalytic activity of serine proteases proceeds via a two-step process involving the formation of a covalent acyl-enzyme intermediate. The serine residue, activated by the histidine and aspartate, acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond. This leads to the formation of a tetrahedral intermediate, which then collapses to release the N-terminal portion of the substrate and form the acyl-enzyme intermediate. In the second step, a water molecule, activated by the histidine, hydrolyzes the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate and regenerating the active enzyme.
Proposed Inhibitory Mechanism of Methyl 3-carbamimidoylbenzoate hydrochloride
The positively charged amidinium group of Methyl 3-carbamimidoylbenzoate hydrochloride is a strong mimic of the guanidinium group of arginine and the protonated amino group of lysine, which are common recognition motifs for serine proteases like trypsin. It is hypothesized that the amidinium group can form strong ionic interactions and hydrogen bonds with the aspartate residue in the S1 specificity pocket of trypsin-like serine proteases. This binding would position the rest of the molecule within the active site, preventing the binding of the natural substrate.
Below is a diagram illustrating the proposed interaction between Methyl 3-carbamimidoylbenzoate hydrochloride and the active site of a trypsin-like serine protease.
Caption: Proposed binding of Methyl 3-carbamimidoylbenzoate to a serine protease active site.
Experimental Validation
A series of biochemical assays can be employed to systematically test the hypothesis that Methyl 3-carbamimidoylbenzoate hydrochloride is a serine protease inhibitor.[2][3]
Initial Screening for Protease Inhibition
A general protease activity assay can be used for initial screening.[4] This can be followed by screening against a panel of representative proteases from different classes (serine, cysteine, aspartic, and metalloproteases) to determine selectivity.[3]
3.1.1. Protocol: General Protease Inhibition Assay
-
Reagents and Materials:
-
Fluorescein isothiocyanate (FITC)-casein substrate[4]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Broad-spectrum protease (e.g., Pronase)
-
Methyl 3-carbamimidoylbenzoate hydrochloride stock solution (in assay buffer)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a solution of FITC-casein in assay buffer.
-
In the wells of the microplate, add assay buffer, the protease solution, and varying concentrations of Methyl 3-carbamimidoylbenzoate hydrochloride.
-
Include a positive control (protease without inhibitor) and a negative control (buffer only).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FITC-casein substrate to all wells.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding a protease inhibitor cocktail (for endpoint reading) or read kinetically.
-
Measure the fluorescence intensity (Excitation/Emission ~485/525 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determination of Inhibitory Potency (IC50)
If inhibition is observed, the half-maximal inhibitory concentration (IC50) against specific serine proteases (e.g., trypsin, chymotrypsin, elastase) should be determined.[5]
3.2.1. Protocol: IC50 Determination using a Fluorogenic Substrate
-
Reagents and Materials:
-
Specific serine protease (e.g., Trypsin)
-
Fluorogenic substrate for the specific protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)
-
Methyl 3-carbamimidoylbenzoate hydrochloride serial dilutions
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Add the assay buffer, serine protease, and serial dilutions of Methyl 3-carbamimidoylbenzoate hydrochloride to the wells of the microplate.
-
Include positive and negative controls.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time (kinetic read).
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Elucidation of Inhibition Mechanism (Ki)
To understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetics studies should be performed by measuring the reaction rates at varying substrate and inhibitor concentrations.
3.3.1. Protocol: Enzyme Kinetics for Ki Determination
-
Procedure:
-
Set up a matrix of reactions in a 96-well plate with varying concentrations of the substrate and several fixed concentrations of Methyl 3-carbamimidoylbenzoate hydrochloride.
-
Measure the initial reaction velocities for all conditions.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Analyze the plots to determine the type of inhibition and calculate the inhibition constant (Ki).
-
Data Presentation
The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Protease Inhibition Screening
| Protease Class | Representative Enzyme | % Inhibition at 10 µM |
| Serine | Trypsin | |
| Serine | Chymotrypsin | |
| Serine | Elastase | |
| Cysteine | Papain | |
| Aspartic | Pepsin | |
| Metallo | Thermolysin |
Table 2: IC50 Values against Serine Proteases
| Serine Protease | IC50 (µM) |
| Trypsin | |
| Chymotrypsin | |
| Thrombin | |
| Factor Xa |
Visualization of Experimental Workflow
The following diagram outlines the proposed experimental workflow to investigate the mechanism of action of Methyl 3-carbamimidoylbenzoate hydrochloride.
Sources
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- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
The Unseen Scaffolding: A Deep Dive into Methyl 3-carbamimidoylbenzoate Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Crucial Role of Intermediates in Drug Discovery
In the intricate tapestry of modern drug discovery, the final, elegant molecule often captures the spotlight. Yet, behind every groundbreaking therapeutic lies a network of lesser-known but indispensable chemical entities: the intermediates. These molecules are the unsung heroes, the foundational scaffolding upon which complex, life-altering drugs are built. Methyl 3-carbamimidoylbenzoate hydrochloride is one such critical intermediate. While not a therapeutic agent itself, its unique structural features have made it a cornerstone in the synthesis of a new generation of targeted therapies, particularly in the realm of oncology. This guide provides an in-depth exploration of this vital compound, from its chemical synthesis and properties to its pivotal role in the development of kinase inhibitors.
Section 1: The Genesis of a Key Building Block - Discovery and Historical Context
The precise moment of discovery for Methyl 3-carbamimidoylbenzoate hydrochloride is not prominently documented in the annals of chemical literature, a common fate for many valuable intermediates. Its emergence is intrinsically linked to the broader exploration of benzamidine derivatives, a class of compounds recognized for their diverse biological activities. The amidine functional group, with its basicity and ability to participate in hydrogen bonding, has long been a focus in medicinal chemistry for mimicking guanidinium groups found in natural substrates of enzymes like proteases.
The development and application of Methyl 3-carbamimidoylbenzoate hydrochloride appear to have gained significant traction with the rise of kinase inhibitor research in the late 20th and early 21st centuries. As researchers sought to design small molecules that could selectively target the ATP-binding sites of kinases, the demand for versatile and strategically functionalized building blocks grew. The 3-carbamimidoylbenzoate moiety offered a desirable combination of a rigid aromatic core and a reactive amidine group, making it an attractive scaffold for constructing complex kinase inhibitors. Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various synthetic protocols.
Section 2: The Art of Synthesis - A Step-by-Step Protocol
The primary and most established route for the synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is the Pinner reaction. This classic acid-catalyzed reaction provides a reliable method for converting a nitrile into an imidate, which is then further transformed into the desired amidine hydrochloride.
The Pinner Reaction: A Time-Honored Transformation
First described by Adolf Pinner in the late 19th century, the Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride. The reaction proceeds through the formation of a highly electrophilic nitrilium ion, which is then attacked by the alcohol to form an imidate hydrochloride, often referred to as a "Pinner salt." Subsequent treatment of the Pinner salt with ammonia or an amine leads to the formation of the corresponding amidine.
Synthesis of the Precursor: Methyl 3-cyanobenzoate
The starting material for the synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is methyl 3-cyanobenzoate. This precursor can be synthesized through various methods, with a common approach involving the esterification of 3-cyanobenzoic acid.
Experimental Protocol: Synthesis of Methyl 3-cyanobenzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzoic acid in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-cyanobenzoate. Further purification can be achieved by recrystallization or column chromatography.
The Core Synthesis: Methyl 3-carbamimidoylbenzoate hydrochloride
Experimental Protocol: Pinner Reaction for Methyl 3-carbamimidoylbenzoate hydrochloride
-
Anhydrous Conditions: It is crucial to perform this reaction under strictly anhydrous conditions to prevent the hydrolysis of the intermediate Pinner salt. All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Reaction Setup: Dissolve methyl 3-cyanobenzoate in a suitable anhydrous alcohol, typically methanol or ethanol, in a flask equipped with a gas inlet and a magnetic stirrer.
-
Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation. Alternatively, a solution of hydrogen chloride in an anhydrous solvent can be used.
-
Formation of the Pinner Salt: Seal the reaction vessel and stir at room temperature for an extended period, often overnight. The intermediate imidate hydrochloride (Pinner salt) will typically precipitate from the solution.
-
Isolation of the Pinner Salt: Collect the precipitated Pinner salt by filtration and wash with a cold, anhydrous ether to remove any unreacted starting material.
-
Ammonolysis: Suspend the isolated Pinner salt in a solution of ammonia in an alcohol (e.g., ethanolic ammonia).
-
Formation of the Amidine Hydrochloride: Stir the mixture at room temperature until the conversion to the amidine is complete, which can be monitored by TLC or LC-MS.
-
Purification: Remove the solvent under reduced pressure. The crude Methyl 3-carbamimidoylbenzoate hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/ether.
Diagram of the Synthesis Workflow:
Caption: The role of Methyl 3-carbamimidoylbenzoate hydrochloride in kinase inhibitor development.
Section 5: Future Perspectives and Conclusion
References
-
MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. [Link]
-
PubChem. Methyl 3-(aminomethyl)benzoate Hydrochloride. [Link]
-
SciSpace. Methyl 3-(cyanomethyl)benzoate synthetic method (2015). [Link]
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)
-
ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. [Link]
- Google Patents.
-
MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. [Link]
-
PubMed Central. A Lewis acid-promoted Pinner reaction. [Link]
-
RSC Publishing. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. [Link]
-
Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
-
ResearchGate. Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. [Link]
-
PubMed. Early drug discovery and the rise of pharmaceutical chemistry. [Link]
-
PubMed Central. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
PubChem. Methyl 3-aminobenzoate hydrochloride. [Link]
-
PubChem. Methyl Benzoate. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
PubMed Central. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. [Link]
An In-depth Technical Guide to Methyl 3-carbamimidoylbenzoate hydrochloride: A Key Intermediate in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 3-carbamimidoylbenzoate hydrochloride, a crucial building block for the synthesis of therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, mechanism of action, and practical applications, supported by detailed experimental protocols and scientific literature.
Introduction: The Significance of a Versatile Scaffold
Methyl 3-carbamimidoylbenzoate hydrochloride (CAS No. 18219-39-1) is a key pharmaceutical intermediate recognized for its role in the development of potent and selective enzyme inhibitors.[1] Its chemical structure, featuring a reactive amidine group and a methyl ester, makes it a versatile scaffold for constructing complex heterocyclic frameworks commonly found in drug candidates.[1] This guide will explore the multifaceted nature of this compound, providing the in-depth knowledge necessary for its effective utilization in medicinal chemistry and drug discovery programs, particularly in the pursuit of novel treatments for oncological and inflammatory diseases.[1]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses and for the characterization of its derivatives.
Structural and Molecular Data
The structural integrity and key molecular identifiers of Methyl 3-carbamimidoylbenzoate hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 18219-39-1 | [1] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| MDL Number | MFCD06411222 | [1] |
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 177-179 °C (for the related Methyl 3-(aminomethyl)benzoate hydrochloride) | [2] |
| Solubility | Soluble in polar solvents. Suitable for solution-phase reactions. | [1] |
| Storage | Room temperature, in a dry, inert atmosphere. | [1] |
Synthesis and Characterization: A Practical Approach
The synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is typically achieved through a well-established chemical transformation known as the Pinner reaction, followed by ammonolysis. This two-step process efficiently converts the readily available methyl 3-cyanobenzoate into the desired amidine hydrochloride.
Synthetic Pathway
The overall synthetic scheme is depicted below:
Sources
The Strategic Role of Methyl 3-carbamimidoylbenzoate Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
This in-depth technical guide explores the synthesis, applications, and mechanistic underpinnings of Methyl 3-carbamimidoylbenzoate hydrochloride, a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive overview of the compound's utility, focusing on its role in the generation of potent enzyme inhibitors for therapeutic intervention in oncology and thrombosis.
Introduction: The Significance of the Benzamidine Moiety in Drug Design
The carbamimidoyl group, particularly when presented on an aromatic scaffold as a benzamidine derivative, is a privileged structural motif in medicinal chemistry. Its basic nature allows it to engage in crucial hydrogen bonding and electrostatic interactions within the active sites of various enzymes, most notably serine proteases and kinases. Methyl 3-carbamimidoylbenzoate hydrochloride serves as a versatile and readily functionalizable starting material that incorporates this key pharmacophore, offering a strategic entry point for the synthesis of targeted therapeutics.
This guide will elucidate the synthetic pathways to this valuable intermediate, delve into its application in the development of potent inhibitors of thrombin and key oncogenic kinases, and provide detailed experimental protocols for the evaluation of these derivative compounds.
Synthesis and Characterization of Methyl 3-carbamimidoylbenzoate Hydrochloride
The most direct and efficient method for the synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is the Pinner reaction, which proceeds via the acid-catalyzed reaction of a nitrile with an alcohol.[1][2] In this case, the starting material is methyl 3-cyanobenzoate.
Synthesis Workflow: The Pinner Reaction
The Pinner reaction offers a high-yield pathway to the desired amidine hydrochloride. The overall workflow is depicted below.
Caption: Interaction of the carbamimidoyl moiety with the S1 pocket of thrombin.
Representative Inhibitory Activities of Benzamidine-based Thrombin Inhibitors
| Compound Scaffold | Target | IC50 (nM) | Reference |
| Benzamidine Derivative 1 | Thrombin | 4 | [3] |
| Benzamidine Derivative 2 | Thrombin | 120 | [3] |
| Dabigatran | Thrombin | ~10 | [4] |
Experimental Protocol: Serine Protease Inhibition Assay (Chromogenic Substrate)
This protocol describes a general method for assessing the inhibitory activity of compounds against a serine protease like thrombin using a chromogenic substrate. [5][6] Materials:
-
Purified serine protease (e.g., human α-thrombin)
-
Chromogenic substrate (e.g., S-2238 for thrombin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with NaCl and PEG)
-
Inhibitor compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, followed by the inhibitor solution at various concentrations (typically a serial dilution).
-
Enzyme Addition: Add the serine protease to each well to a final concentration that gives a linear rate of substrate hydrolysis over the desired time course.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the chromogenic substrate to each well.
-
Measurement: Immediately measure the absorbance at 405 nm kinetically over 10-30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Application as a Building Block for Kinase Inhibitors
The versatility of the Methyl 3-carbamimidoylbenzoate hydrochloride scaffold extends to the development of kinase inhibitors. While the carbamimidoyl group can still participate in hydrogen bonding interactions in the ATP-binding pocket of kinases, the overall molecule is typically elaborated to achieve high affinity and selectivity.
Targeting Oncogenic Kinases: c-Met and VEGFR-2
Derivatives incorporating the benzamidine motif have shown promise as inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are key drivers of tumor growth, angiogenesis, and metastasis. [7][8][9]
c-Met Signaling Pathway and Inhibition
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling pathways like RAS/MAPK and PI3K/Akt, promoting cell proliferation, survival, and motility. [10][11]Inhibitors derived from the Methyl 3-carbamimidoylbenzoate scaffold can block the ATP-binding site of c-Met, thereby inhibiting its kinase activity and downstream signaling.
Caption: Simplified c-Met signaling pathway and point of inhibition.
Representative Inhibitory Activities of c-Met Kinase Inhibitors
| Compound Scaffold | Target | IC50 (nM) | Reference |
| Quinoline-based derivative | c-Met | 5.4 | [8] |
| 1,2,4-Triazine derivative | c-Met | 2710 | [7] |
| Savolitinib | c-Met | 5 | [9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for quantifying kinase activity in a high-throughput format.
Materials:
-
Recombinant kinase (e.g., c-Met)
-
Biotinylated substrate peptide
-
ATP
-
HTRF detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665)
-
Assay buffer
-
Inhibitor compound in DMSO
-
Low-volume 384-well microplate
Procedure:
-
Reaction Mixture Preparation: In a 384-well plate, add the inhibitor at various concentrations, the recombinant kinase, and the biotinylated substrate peptide in the assay buffer.
-
Initiation of Kinase Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the enzymatic reaction and initiate the detection by adding the HTRF detection reagents (pre-mixed anti-phospho antibody-Eu(K) and SA-XL665) in a buffer containing EDTA.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Measurement: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value.
Experimental Protocol: Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. [12][13][14] Materials:
-
Cancer cell line (e.g., A549, a human lung carcinoma cell line with c-Met expression)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
Methyl 3-carbamimidoylbenzoate hydrochloride is a high-value starting material in medicinal chemistry, providing a reliable and efficient entry point to the synthesis of compounds targeting key enzymes in pathophysiology. Its utility in constructing both serine protease and kinase inhibitors highlights the versatility of the benzamidine pharmacophore. Future work in this area will likely focus on the development of novel derivatives with improved selectivity and pharmacokinetic properties. The strategic use of this building block will undoubtedly continue to contribute to the discovery of new therapeutic agents for a range of human diseases.
References
- Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development. (n.d.).
- Process for the Synthesis of Dabigatran and Its Intermediates. (2015).
- c-Met Kinase Assay Kit. (n.d.). BPS Bioscience.
- A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. (2021). MDPI.
- Purifying method of high-purity amidine hydrochloride. (n.d.).
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Methodological & Application
Methyl 3-carbamimidoylbenzoate hydrochloride synthesis protocol
An Application Note for the Synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride
Abstract
This document provides a detailed protocol for the synthesis of methyl 3-carbamimidoylbenzoate hydrochloride, a critical building block in pharmaceutical research and drug development.[1][2] The synthesis is achieved via the Pinner reaction, a reliable method for converting nitriles into imidates and subsequently into amidines under acidic conditions.[3][4] This guide offers a step-by-step methodology, an explanation of the underlying reaction mechanism, characterization data, and essential safety precautions, tailored for researchers in organic and medicinal chemistry.
Introduction
Methyl 3-carbamimidoylbenzoate hydrochloride serves as a valuable intermediate in the synthesis of various biologically active compounds. Its structure, featuring both a methyl ester and an amidine group, allows for the construction of complex heterocyclic frameworks commonly found in therapeutic agents, particularly kinase inhibitors used in oncology and inflammatory disease research.[1] The Pinner reaction is the chosen synthetic route, starting from the readily available methyl 3-cyanobenzoate. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt (Pinner salt), which is then converted to the desired amidine hydrochloride upon treatment with ammonia.[4][5]
Reaction Scheme
The overall synthesis proceeds in two main stages: the formation of the intermediate Pinner salt followed by ammonolysis to yield the final product.
Caption: Stepwise mechanism of the Pinner reaction for amidine synthesis.
-
Activation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon, forming a nitrilium ion. [4]2. Nucleophilic Attack by Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated nitrile carbon. [4][5]3. Formation of the Pinner Salt: A proton transfer results in the formation of the stable imidate hydrochloride, known as the Pinner salt.
-
Ammonolysis: The Pinner salt is then subjected to nucleophilic attack by ammonia.
-
Formation of Amidine: This is followed by the elimination of a molecule of methanol from the tetrahedral intermediate to yield the final, stable amidine hydrochloride product.
Analytical Characterization
The structure and purity of the synthesized methyl 3-carbamimidoylbenzoate hydrochloride should be confirmed using standard analytical techniques. [6]
-
¹H NMR: Expected signals include aromatic protons, a singlet for the methyl ester protons (-OCH₃), and broad signals for the amidinium protons (-NH₂).
-
¹³C NMR: Resonances for the aromatic carbons, the ester carbonyl carbon, the methyl ester carbon, and the amidine carbon should be present. [6]* IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=N stretch of the amidinium group, and the C=O stretch of the ester group are expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the protonated molecule.
-
Melting Point: The measured melting point should be sharp and consistent with reported values.
Safety and Handling
Handling the reagents involved in this synthesis requires strict adherence to safety protocols.
-
Hydrogen Chloride: HCl is a corrosive gas that can cause severe respiratory and skin irritation. [7][8]Always handle in a well-ventilated fume hood.
-
Methanol: Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin. [9][10]* Anhydrous Solvents: Anhydrous diethyl ether is extremely flammable.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times. [7]An eyewash station and safety shower should be readily accessible. [7]
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Application Notes & Protocols for the Synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride via the Pinner Reaction
Introduction: The Strategic Importance of Amidines
Amidines are a cornerstone functional group in medicinal chemistry and drug development, prized for their ability to act as bioisosteres of amines and for their role as key intermediates in the synthesis of nitrogen-containing heterocycles. Methyl 3-carbamimidoylbenzoate hydrochloride, in particular, serves as a valuable building block for pharmacologically active molecules. The Pinner reaction, a classic and robust method first described by Adolf Pinner in 1877, remains a highly relevant and powerful tool for the synthesis of amidines from nitriles.[1][2] This two-step process involves the acid-catalyzed formation of an imidate ester salt (a "Pinner salt"), followed by its conversion to the target amidine via ammonolysis.
This guide provides a detailed, experience-driven protocol for the synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride from Methyl 3-cyanobenzoate. We will delve into the mechanistic underpinnings, explain the causality behind critical process parameters, and offer a self-validating protocol designed for reproducibility and high yield.
Part 1: The Pinner Reaction Mechanism
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The conversion of a nitrile to an amidine hydrochloride via the Pinner reaction proceeds in two distinct stages.
-
Formation of the Imidate Hydrochloride (Pinner Salt): The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl).[3] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol—in this case, methanol.[4][5] The resulting intermediate is then protonated on the nitrogen to yield the thermodynamically unstable imidate hydrochloride, or Pinner salt.[4][6][7]
-
Ammonolysis to the Amidine: The isolated or in situ Pinner salt is a highly reactive intermediate.[1][2] The addition of ammonia (NH₃) leads to a nucleophilic attack on the imidate carbon. This is followed by the elimination of the alcohol (methanol), yielding the final, more stable amidine hydrochloride product.[3][8]
Caption: Figure 1: Pinner Reaction Mechanism for Methyl 3-carbamimidoylbenzoate HCl
Part 2: Critical Experimental Parameters & Rationale
The success of the Pinner reaction hinges on rigorous control over specific conditions. Deviations can lead to unwanted side products and significantly lower yields.
| Parameter | Recommended Condition | Rationale & Causality |
| Water Content | Strictly Anhydrous | This is the most critical parameter. The Pinner salt intermediate is highly susceptible to hydrolysis. Any presence of water will lead to the formation of the corresponding ester (dimethyl 1,3-benzenedicarboxylate) as a major byproduct, reducing the yield of the desired amidine.[1][4][8] All glassware must be flame- or oven-dried, and all reagents and solvents must be anhydrous. |
| Acid Catalyst | Anhydrous HCl (gas or solution in an anhydrous solvent) | Gaseous HCl is the traditional and most effective catalyst. It ensures a high concentration of the acid and maintains anhydrous conditions.[3][9] Using solutions of HCl in anhydrous solvents like dioxane or ether is a more manageable alternative.[7] Weaker acids are generally insufficient to activate the nitrile effectively. |
| Temperature | 0 to 5 °C | The imidate hydrochloride (Pinner salt) is thermodynamically unstable.[1] Low temperatures are essential to prevent its decomposition or rearrangement into N-substituted amides. The reaction is exothermic, requiring active cooling via an ice-salt bath. |
| Solvent | Anhydrous Methanol or Anhydrous Inert Solvent (e.g., Diethyl Ether, Dioxane) | Using an excess of anhydrous methanol can serve as both reactant and solvent.[10] Alternatively, an inert, anhydrous co-solvent like diethyl ether can be used, which often aids in the precipitation of the Pinner salt, facilitating its isolation.[11] |
| Ammonolysis Agent | Anhydrous Ammonia (gas or solution in alcohol) | Gaseous ammonia or a saturated solution of ammonia in an anhydrous alcohol (e.g., methanol or ethanol) is required to convert the Pinner salt to the amidine. The choice between gas and solution often depends on the scale and available equipment. |
Part 3: Detailed Experimental Protocols
This section provides a comprehensive, two-stage protocol for the synthesis.
Safety First: Hazard Analysis
-
Anhydrous Hydrogen Chloride: Extremely corrosive and toxic. It is a severe respiratory tract, eye, and skin irritant. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A gas trap (e.g., a bubbler with a sodium hydroxide solution) is mandatory to neutralize unreacted HCl gas.
-
Anhydrous Solvents (Methanol, Diethyl Ether): Highly flammable. Keep away from ignition sources. Methanol is toxic upon ingestion, inhalation, and skin contact. Diethyl ether is a peroxide former; use a freshly opened container or test for peroxides before use.
-
Ammonia: Corrosive and has a pungent, suffocating odor. Handle in a fume hood.
Stage 1: Synthesis of Methyl 3-(methoxy(imino)methyl)benzoate hydrochloride (Pinner Salt)
Materials:
-
Methyl 3-cyanobenzoate
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
Equipment:
-
Three-necked, round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube (filled with CaCl₂)
-
Ice-salt bath
-
Gas trap for HCl
Procedure:
-
Setup: Assemble the flame-dried three-necked flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube. The entire setup should be under a positive pressure of an inert gas like nitrogen or argon.
-
Charging Reactants: To the flask, add Methyl 3-cyanobenzoate (1.0 eq). Add anhydrous diethyl ether (approx. 3-5 mL per gram of nitrile) and anhydrous methanol (1.2 eq).
-
Cooling: Cool the stirred mixture to 0 °C using an ice-salt bath.
-
HCl Addition: Slowly bubble dry hydrogen chloride gas through the cold, stirred solution.[10][11] The rate should be controlled to allow for efficient absorption without excessive fumes escaping. Monitor the reaction vessel for the formation of a white precipitate, which is the Pinner salt. The reaction progress can be monitored by periodically stopping the HCl flow and checking for further precipitation upon resumption.[11] Continue the addition until the solution is saturated and precipitation is complete.
-
Reaction Completion: Once saturated, remove the HCl source, replace the gas inlet with a stopper, and allow the flask to stir in the cold bath for several hours (or overnight) to ensure complete conversion.[11]
-
Isolation of Pinner Salt: The product, a white crystalline solid, is isolated by filtration under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent exposure to moisture.[11] Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under a high vacuum. This intermediate is typically used immediately in the next step.
Stage 2: Ammonolysis to Methyl 3-carbamimidoylbenzoate hydrochloride
Materials:
-
Methyl 3-(methoxy(imino)methyl)benzoate hydrochloride (from Stage 1)
-
Anhydrous Ethanol or Methanol
-
Ammonia (gas or saturated solution in anhydrous ethanol)
Equipment:
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Gas inlet tube (if using gaseous ammonia)
-
Ice bath
Procedure:
-
Preparation: Suspend the freshly prepared Pinner salt (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of salt) in a flask under an inert atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath with stirring.
-
Ammonolysis:
-
Method A (Gaseous NH₃): Slowly bubble anhydrous ammonia gas through the stirred suspension. The solid Pinner salt will gradually dissolve as it reacts to form the more soluble amidine hydrochloride. Continue until the reaction is complete (typically monitored by TLC or LC-MS).
-
Method B (Ammonia Solution): Add a cold, saturated solution of ammonia in anhydrous ethanol dropwise to the stirred suspension.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours until all the starting imidate has been consumed.
-
Product Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid is the target compound, Methyl 3-carbamimidoylbenzoate hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by washing/triturating with a solvent in which the product is insoluble but impurities are soluble (e.g., cold acetone or ethyl acetate).
Part 4: Workflow and Characterization
A streamlined workflow is essential for efficient synthesis.
Caption: Figure 2: Experimental Workflow for Amidine Synthesis
Product Characterization
To confirm the identity and purity of the final product, Methyl 3-carbamimidoylbenzoate hydrochloride, the following analytical techniques are recommended:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the methyl ester protons (-OCH₃), and broad signals for the amidinium protons (-NH₂).[4] The integration of these signals should correspond to the expected proton count.
-
¹³C NMR: Look for signals corresponding to the aromatic carbons, the ester carbonyl carbon, the methyl ester carbon, and the characteristic amidinium carbon (C=N).[4]
-
IR Spectroscopy: A strong C=N stretching vibration should be observable in the region of 1640-1690 cm⁻¹. Broad N-H stretching bands will appear around 3100-3400 cm⁻¹.[4]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the free base (Methyl 3-carbamimidoylbenzoate) should be observed.
By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can reliably and safely synthesize Methyl 3-carbamimidoylbenzoate hydrochloride, a valuable intermediate for further discovery and development.
References
-
Schulze, A. & Jäger, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Available from: [Link]
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Pinner reaction. In: Wikipedia. Available from: [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Available from: [Link]
-
Methyl 7-hydroxyhept-5-ynoate. Organic Syntheses. Available from: [Link]
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A greener Pinner synthesis of trimethylorthoesters RC(OCH3)3 (R = Et, Bu, Ph). Green Chemistry - IRIS. Available from: [Link]
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(PDF) A Lewis acid-promoted Pinner reaction. ResearchGate. Available from: [Link]
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Synthesis of amidines. Organic Chemistry Portal. Available from: [Link]
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Amidine synthesis by imidoylation. Organic Chemistry Portal. Available from: [Link]
-
Pinner Reaction. Organic Chemistry Portal. Available from: [Link]
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Scheme 4 Synthesis of imidate hydrochloride salts. ResearchGate. Available from: [Link]
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Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. ACS Publications. Available from: [Link]
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Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society. Available from: [Link]
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-
Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. Organic Chemistry Portal. Available from: [Link]
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Application Notes and Protocols for the Derivatization of Biomolecules with Methyl 3-carbamimidoylbenzoate hydrochloride
Introduction: A Novel Reagent for Biomolecule Modification
In the dynamic landscape of bioconjugation and proteomics, the exploration of novel reagents for the targeted modification of biomolecules is of paramount importance. Methyl 3-carbamimidoylbenzoate hydrochloride presents itself as a potentially valuable tool for researchers in protein chemistry, drug development, and diagnostics. This document serves as a detailed guide to the theoretical basis and practical application of this reagent for the derivatization of biomolecules, particularly proteins.
Methyl 3-carbamimidoylbenzoate hydrochloride belongs to the class of amidine-containing compounds. The core of its reactivity lies in the carbamimidoyl group, which can be conceptualized as a functional group analogous to a carboxyl group but with nitrogen atoms replacing the oxygen atoms. This unique structure imparts specific reactivity towards primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. While established protocols for this specific reagent are not widely documented in scientific literature, its chemical structure suggests a plausible and useful reactivity for biomolecule modification. This application note will, therefore, provide a scientifically-grounded, albeit theoretical, framework for its use, emphasizing the need for experimental validation. The amidine functionality is also a key feature in various biologically active compounds, including kinase inhibitors and therapeutics for inflammatory and oncological diseases, suggesting its potential for creating novel bioconjugates with interesting biological properties.[1]
Principle of the Reaction: Amidation of Primary Amines
The proposed mechanism of action for the derivatization of biomolecules with Methyl 3-carbamimidoylbenzoate hydrochloride involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the carbamimidoyl group. This reaction results in the formation of a stable amidine linkage, effectively conjugating the methyl 3-benzoate moiety to the biomolecule.
The reaction is anticipated to be most efficient at a slightly alkaline pH, where a significant portion of the primary amines on the protein (e.g., lysine side chains) are deprotonated and thus more nucleophilic. The hydrochloride salt form of the reagent ensures its solubility in aqueous buffers commonly used in biological experiments.
Figure 2: General experimental workflow for the derivatization of a protein with Methyl 3-carbamimidoylbenzoate hydrochloride.
Troubleshooting and Considerations
-
Low Derivatization Efficiency:
-
Increase the molar excess of the reagent.
-
Optimize the reaction pH (a range of pH 8.0-9.5 can be explored).
-
Increase the reaction time or temperature (e.g., 4°C overnight or 37°C for 30 minutes), monitoring for protein instability.
-
-
Protein Precipitation:
-
This may indicate excessive modification or denaturation. Reduce the molar excess of the reagent or the reaction time.
-
Ensure the DMSO concentration in the final reaction mixture is low (typically <5%) to avoid denaturing the protein.
-
-
Side Reactions:
-
The carbamimidoyl group could potentially react with other nucleophiles in the protein, although primary amines are the most likely target under the proposed conditions. Characterization by mass spectrometry is crucial to identify the sites of modification.
-
Downstream Analysis and Validation
A critical aspect of any biomolecule modification is the thorough characterization of the product.
-
Mass Spectrometry: This is the gold standard for confirming covalent modification. An increase in the molecular weight of the protein corresponding to the mass of the added moiety (C₉H₉NO₂) will confirm successful derivatization. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residues that have been modified.
-
Functional Assays: It is essential to assess the impact of the modification on the biological activity of the biomolecule. This could involve enzyme activity assays, binding assays, or cell-based assays, depending on the function of the protein.
Conclusion and Future Outlook
Methyl 3-carbamimidoylbenzoate hydrochloride holds promise as a reagent for the derivatization of biomolecules. Its unique reactivity offers a potential alternative to more commonly used amine-reactive chemistries. The protocols and considerations outlined in this document provide a foundational framework for researchers to begin exploring the utility of this compound. As with any novel methodology, careful optimization and rigorous characterization are paramount to achieving reliable and reproducible results. Further research into the precise reaction kinetics, site-selectivity, and the stability of the resulting amidine linkage will be crucial in establishing Methyl 3-carbamimidoylbenzoate hydrochloride as a standard tool in the bioconjugation toolbox.
References
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MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. [Link]
-
Wikipedia. Benzamidine. [Link]
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-
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Application Notes and Protocols for Reactions with Methyl 3-carbamimidoylbenzoate hydrochloride
Introduction: The Strategic Importance of Methyl 3-carbamimidoylbenzoate hydrochloride in Drug Discovery
Methyl 3-carbamimidoylbenzoate hydrochloride is a pivotal reagent in modern medicinal chemistry, primarily recognized for its role as a key building block in the synthesis of serine protease inhibitors. Its structure, featuring a reactive carbamimidoyl (amidine) group and a methyl ester, offers a versatile scaffold for constructing complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for reactions involving this compound, with a particular focus on its application in the synthesis of direct thrombin inhibitors. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| CAS Number | 18219-39-1 | [1] |
| Appearance | White to off-white crystalline powder | General Supplier Information |
| Solubility | Soluble in polar solvents such as water and methanol. | [1] |
| Storage | Room temperature, in a dry, well-ventilated place. | [1] |
Safety Precautions: Methyl 3-carbamimidoylbenzoate hydrochloride is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2][3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5][6]
Core Application: Synthesis of a Dabigatran Etexilate Intermediate
A prominent application of Methyl 3-carbamimidoylbenzoate hydrochloride is in the synthesis of Dabigatran etexilate, a potent, orally active direct thrombin inhibitor used as an anticoagulant.[2][5] The following protocol details the N-acylation of the amidine group with hexyl chloroformate, a key step in the synthesis of a dabigatran intermediate.
Reaction Scheme
Caption: N-acylation of Methyl 3-carbamimidoylbenzoate hydrochloride.
Detailed Experimental Protocol
This protocol is synthesized from procedures described in the chemical literature for the synthesis of Dabigatran intermediates.[2][7]
Objective: To synthesize Ethyl 3-[[[(hexyloxy)carbonyl]amino]iminomethyl]benzoate via N-acylation of Methyl 3-carbamimidoylbenzoate hydrochloride.
Materials:
-
Methyl 3-carbamimidoylbenzoate hydrochloride (1.0 eq)
-
Hexyl chloroformate (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (2.2 eq)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system for chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Methyl 3-carbamimidoylbenzoate hydrochloride (1.0 eq) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice bath with stirring.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C helps to control the exothermicity of the acylation reaction and minimize the formation of byproducts.
-
-
Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. Stir for 15 minutes at 0 °C.
-
Causality: Triethylamine acts as a base to deprotonate the hydrochloride salt of the amidine, generating the free base which is the nucleophilic species required for the acylation. Two equivalents are used to neutralize the HCl salt and the HCl generated during the reaction.
-
-
Acylation: Add hexyl chloroformate (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, dropwise addition of the acylating agent prevents a rapid, uncontrolled reaction and ensures a higher yield of the desired product. A slight excess of the chloroformate ensures complete consumption of the starting material.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Warming to room temperature provides sufficient energy for the reaction to proceed to completion. TLC is a crucial step for monitoring the disappearance of the starting material and the appearance of the product, indicating the reaction's endpoint.
-
-
Workup: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Causality: The water quench removes the triethylamine hydrochloride salt and any remaining water-soluble reagents. The brine wash helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Anhydrous sodium sulfate is a drying agent that removes residual water from the organic solvent. Removal of the solvent under reduced pressure yields the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Column chromatography separates the desired product from unreacted starting materials and any byproducts, yielding the pure compound.
-
Expected Yield: ~80%[2]
Product Characterization
The structure of the synthesized Ethyl 3-[[[(hexyloxy)carbonyl]amino]iminomethyl]benzoate should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the hexyl chain protons. Shift in the aromatic proton signals due to the new substituent. Presence of a signal for the NH proton. |
| ¹³C NMR | Appearance of signals for the carbons of the hexyl group and the new carbonyl carbon of the carbamate. |
| FT-IR | Characteristic C=O stretching frequency for the carbamate group (approx. 1720-1740 cm⁻¹). N-H stretching vibration (approx. 3200-3400 cm⁻¹). |
| Mass Spec (ESI-MS) | A peak corresponding to the molecular ion [M+H]⁺ of the product. |
Mechanism of Action and Biological Relevance: Thrombin Inhibition
The end product of the synthesis described, Dabigatran, is a direct thrombin inhibitor. Thrombin is a serine protease that plays a central role in the coagulation cascade, the physiological process that leads to the formation of a blood clot.
The Coagulation Cascade and the Role of Thrombin
Caption: The Coagulation Cascade and the inhibitory action of Dabigatran on Thrombin.
Thrombin (Factor IIa) is the final enzyme in the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable blood clot.[8] By directly and reversibly inhibiting thrombin, compounds derived from Methyl 3-carbamimidoylbenzoate hydrochloride, such as Dabigatran, prevent the formation of fibrin and thus exhibit their anticoagulant effect.[8] The inhibition constant (Ki) of Dabigatran for thrombin is approximately 4.5 nM, indicating a high-affinity interaction.[8]
Conclusion
Methyl 3-carbamimidoylbenzoate hydrochloride is a valuable and versatile reagent in the synthesis of biologically active compounds, most notably direct thrombin inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to confidently and safely utilize this compound in their drug discovery and development endeavors. The key to successful experimentation lies in a thorough understanding of the reagent's properties, careful execution of the reaction protocol, and a clear comprehension of the underlying chemical and biological principles.
References
-
MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. [Link]
- Devarasetty, S. et al. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica, 10(4), 127-148.
- Khasim Sharif, S. D. et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(4), 885-889.
-
PubChem. Methyl 3-(aminomethyl)benzoate hydrochloride. [Link]
- Wienen, W. et al. (2002). Dabigatran: a novel, potent, and orally active direct thrombin inhibitor. Journal of Medicinal Chemistry, 45(9), 1757-1766.
-
Angene Chemical. Safety Data Sheet. [Link]
-
European Patent Office. (2020). Synthesis of Dabigatran. EP 2978750 B1. [Link]
- Google Patents.
- Oberlander, E. A., & Tebby, J. C. (2000). Synthesis and stereochemistry of benzamidines and acetamidines. Arkivoc, 2000(3), 320-342.
- Google Patents.
- Okamoto, S. et al. (1975). A novel series of synthetic thrombin-inhibitors having extremely potent and highly selective. Kobe Journal of Medical Sciences, 21(2), 43-51.
- Google Patents.
- Hiegel, G. A., & Hogenauer, T. J. (2007). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides.
-
ResearchGate. Synthesis of 3-substituted benzothiazolyl -1- phenyl amino methenamides. [Link]
- Nagashima, H. (2008). Direct thrombin inhibitors. Journal of thrombosis and thrombolysis, 25(1), 39-45.
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- 8. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 3-carbamimidoylbenzoate hydrochloride in TR-FRET Assays: A Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Methyl 3-carbamimidoylbenzoate hydrochloride in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. We will explore the utility of this compound in the context of inhibiting a model serine protease, illustrating how TR-FRET can be a powerful tool for characterizing potential enzyme inhibitors.
Introduction: The Convergence of a Promising Molecule and a Powerful Technique
Methyl 3-carbamimidoylbenzoate hydrochloride is a chemical intermediate recognized for its role in the synthesis of biologically active compounds, particularly kinase inhibitors.[1] Its structure, featuring a reactive amidine functionality, makes it a candidate for interacting with a variety of biological targets. In this application note, we will focus on its potential as a serine protease inhibitor, a class of enzymes crucial in numerous physiological and pathological processes.
To investigate this potential, we turn to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust assay technology widely employed in drug discovery. TR-FRET combines the principles of Förster Resonance Energy Transfer (FRET) with the use of long-lifetime lanthanide fluorophores as donors.[2][3][4] This combination offers a superior signal-to-noise ratio by minimizing background fluorescence, making it an ideal platform for high-throughput screening and detailed kinetic studies.[5][6][7]
This guide will provide both the theoretical underpinnings and practical protocols for utilizing a TR-FRET assay to determine the inhibitory potency of Methyl 3-carbamimidoylbenzoate hydrochloride against a model serine protease.
The Scientific Rationale: Why TR-FRET for Studying Protease Inhibition?
A TR-FRET assay for protease activity is typically designed around a substrate peptide that is labeled with a donor and an acceptor fluorophore.[8][9][10][11] When the substrate is intact, the close proximity of the two fluorophores allows for FRET to occur upon excitation of the donor. Cleavage of the substrate by the protease separates the donor and acceptor, leading to a decrease in the FRET signal. The rate of this change is directly proportional to the protease activity.
The key advantages of using TR-FRET for this application include:
-
High Sensitivity: The time-resolved format significantly reduces assay interference from compound autofluorescence and scattered light.[3][4]
-
Homogeneous Format: The "mix-and-read" nature of the assay, without the need for separation or wash steps, simplifies automation and is ideal for high-throughput screening.[4][7]
-
Ratiometric Detection: The signal is typically calculated as a ratio of the acceptor and donor emission intensities. This internal referencing corrects for variations in sample volume and compound interference, increasing data robustness.[12]
Experimental Design: A TR-FRET Assay for a Model Serine Protease
In this section, we outline a hypothetical, yet scientifically rigorous, experimental design to characterize the inhibitory effect of Methyl 3-carbamimidoylbenzoate hydrochloride on a model serine protease, such as trypsin.
Principle of the Assay
The assay is based on the cleavage of a specific peptide substrate by the protease. The substrate is dually labeled with a long-lifetime lanthanide donor (e.g., Europium cryptate) and a suitable acceptor fluorophore (e.g., a red-emitting dye).
-
No Inhibition: The protease cleaves the substrate, separating the donor and acceptor, resulting in a low TR-FRET signal.
-
Inhibition: In the presence of an inhibitor like Methyl 3-carbamimidoylbenzoate hydrochloride, the protease activity is blocked, the substrate remains intact, and a high TR-FRET signal is maintained.
The following diagram illustrates the workflow of the TR-FRET protease assay.
Caption: Workflow for the TR-FRET protease inhibition assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Methyl 3-carbamimidoylbenzoate hydrochloride | e.g., Sigma-Aldrich | Test Compound |
| Serine Protease (e.g., Trypsin) | e.g., Promega | Enzyme |
| TR-FRET Protease Substrate | e.g., Cisbio | Europium cryptate (donor) and red acceptor labeled peptide |
| Assay Buffer | In-house or vendor | Maintain optimal pH and ionic strength for enzyme activity |
| DMSO (Dimethyl sulfoxide) | e.g., Thermo Fisher | Solvent for test compound |
| 384-well low-volume, white microplates | e.g., Corning | Assay plates |
| TR-FRET enabled microplate reader | e.g., BMG LABTECH | Instrument for signal detection |
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Methyl 3-carbamimidoylbenzoate hydrochloride in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10 mM to 10 nM).
-
-
Assay Controls:
-
Negative Control (0% Inhibition): DMSO only (no compound).
-
Positive Control (100% Inhibition): A known potent inhibitor of the protease or no enzyme.
-
-
Assay Procedure (for a 20 µL final volume):
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Add 1 µL of the compound dilutions or DMSO controls to the appropriate wells.
-
Add 5 µL of the pre-diluted protease solution in assay buffer to all wells.
-
Mix gently and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 9 µL of the pre-diluted TR-FRET substrate in assay buffer to all wells to initiate the enzymatic reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Data Analysis:
-
Calculate the emission ratio: (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Results and Interpretation
The expected outcome of this experiment is a dose-dependent inhibition of the serine protease by Methyl 3-carbamimidoylbenzoate hydrochloride. The data, when plotted, should yield a sigmoidal curve from which the IC50 value can be accurately determined.
| Compound Concentration (µM) | % Inhibition (Hypothetical) |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 85.1 |
| 3.7 | 55.3 |
| 1.2 | 20.7 |
| 0.4 | 5.1 |
| 0.1 | 1.2 |
| 0.0 | 0 |
The following diagram illustrates the proposed mechanism of inhibition.
Caption: Competitive inhibition of a serine protease.
Troubleshooting and Considerations
-
Compound Interference: Although TR-FRET is robust, some compounds may absorb light at the excitation or emission wavelengths. Always run a counterscreen with the compound in the absence of the enzyme to identify such interference.
-
DMSO Tolerance: Ensure the final DMSO concentration in the assay is kept low (typically ≤1%) as higher concentrations can inhibit many enzymes.
-
Z'-factor: For screening campaigns, it is crucial to determine the Z'-factor of the assay to ensure it is robust and reproducible. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5]
Safety and Handling
Methyl 3-carbamimidoylbenzoate hydrochloride and its related compounds should be handled with care. It may cause skin and serious eye irritation, and may cause respiratory irritation.[14][15] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This application note has detailed a robust and sensitive TR-FRET assay protocol for characterizing the inhibitory activity of Methyl 3-carbamimidoylbenzoate hydrochloride against a model serine protease. The principles and methodologies described herein can be adapted for the study of other enzyme-inhibitor interactions, making TR-FRET a cornerstone technology in modern drug discovery and chemical biology research. The combination of a well-designed assay and a promising chemical entity provides a powerful framework for identifying and characterizing novel therapeutic agents.
References
-
MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. [Link]
-
Nelson, B. D., et al. (2014). Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2. Journal of Biomolecular Screening, 19(6), 904–913. [Link]
-
Xavier, C., et al. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 2139, 139-151. [Link]
-
Wang, L., et al. (2013). Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. Journal of Visualized Experiments, (72), e50125. [Link]
-
BMG LABTECH. (2020). HTRF technology on Microplate Readers. [Link]
-
Bistrović, A., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 73(1), 1-22. [Link]
-
PubChem. Methyl 3-(aminomethyl)benzoate Hydrochloride. [Link]
-
Agilent Technologies. TR-FRET. [Link]
-
Marynich, N. K., et al. (2022). Detection of protease activity by fluorescent protein FRET sensors: from computer simulation to live cells. ResearchGate. [Link]
-
ResearchGate. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. [Link]
-
Nelson, B. D., et al. (2014). Time-Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small-Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2. Journal of Biomolecular Screening, 19(6), 904-13. [Link]
-
Wieczorek, M., et al. (2018). Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case. ACS Omega, 3(4), 4349–4358. [Link]
-
Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]
-
AnaSpec. Protease & Enzyme Activity Assay Kits. [Link]
-
PubChem. Methyl 3-aminobenzoate hydrochloride. [Link]
-
Szabó, Á., Szöllősi, J., & Nagy, P. (2022). Principles of resonance energy transfer. Current Protocols, 2, e625. [Link]
-
Kim, G., & Kim, Y. P. (2013). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics, 3(6), 383–392. [Link]
-
BMG LABTECH. TR-FRET Measurements. [Link]
-
PubChem. Methyl 3-(2-aminoethyl)benzoate hydrochloride. [Link]
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- 3. agilent.com [agilent.com]
- 4. columbiabiosciences.com [columbiabiosciences.com]
- 5. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for synthesizing dabigatran from Methyl 3-carbamimidoylbenzoate hydrochloride
Application Notes & Protocols for the Synthesis of Dabigatran Etexilate
A Technical Guide for Researchers and Drug Development Professionals
This document provides a detailed protocol for the synthesis of dabigatran etexilate, a direct thrombin inhibitor. While the inquiry specified Methyl 3-carbamimidoylbenzoate hydrochloride as a starting material, it is important to note that the chemical structure of dabigatran incorporates a para-substituted phenylamidine group. The specified starting material, having a meta-substituted carbamimidoyl group, is not a direct precursor in established synthetic routes. Therefore, this guide will focus on a well-documented and scalable synthetic pathway commencing from key intermediates that lead to the correct substitution pattern required for the final drug substance.
Introduction to Dabigatran Synthesis
Dabigatran etexilate is a prodrug that is converted in the body to its active form, dabigatran. The synthesis is a multi-step process that involves the construction of a central benzimidazole core, followed by the attachment of the side chains, including the crucial N-hexyloxycarbonyl-protected amidine group. The overall synthetic strategy is designed to build the molecule in a convergent manner, which is often more efficient for complex molecules.
The synthesis can be broadly divided into three key stages:
-
Formation of the benzimidazole core.
-
Attachment of the aminobenzamidine moiety.
-
Acylation of the amidine to introduce the hexyloxycarbonyl protecting group, yielding dabigatran etexilate.
This guide will provide a step-by-step protocol for a common and effective synthetic route, with explanations for the choice of reagents and reaction conditions to ensure a high yield and purity of the final product.
Overall Synthetic Pathway
The following diagram illustrates the synthetic route that will be detailed in this protocol.
A Robust Preparative HPLC Method for the Purification of Methyl 3-carbamimidoylbenzoate hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, optimized, and robust preparative High-Performance Liquid Chromatography (HPLC) method for the purification of Methyl 3-carbamimidoylbenzoate hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other therapeutic agents.[1] The inherent polarity and basicity of the carbamimidoyl (amidine) functional group present unique challenges for chromatographic purification, often leading to poor peak shape and retention on standard reversed-phase columns. This guide provides a comprehensive protocol, from method development to scale-up, explaining the scientific rationale behind each step to ensure high purity and recovery.
Introduction: The Purification Challenge
Methyl 3-carbamimidoylbenzoate hydrochloride is a valuable building block in medicinal chemistry. Its structure, featuring a basic amidine group and a methyl ester, makes it soluble in polar solvents, which is advantageous for solution-phase reactions.[1] However, these same properties complicate its purification. The primary challenges in developing an HPLC method for this compound are:
-
High Polarity: The compound has limited retention on traditional non-polar stationary phases (like C18) in highly aqueous mobile phases, often eluting near the solvent front.[2]
-
Basic Functional Group: The amidine group (pKa estimated to be ~10-11) is protonated and positively charged over a wide pH range. This positive charge can interact with residual acidic silanols on the silica backbone of the stationary phase, causing significant peak tailing.
-
Solubility: While soluble in polar solvents, choosing an appropriate solvent for sample injection that is compatible with the mobile phase is crucial to avoid peak distortion.
This document outlines a systematic approach to overcome these challenges using reversed-phase HPLC with a mobile phase modifier, providing a reliable path to obtaining highly pure material suitable for downstream applications.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of a logical method development process.
| Property | Value | Source |
| Chemical Name | Methyl 3-carbamimidoylbenzoate hydrochloride | - |
| CAS Number | 18219-39-1 | [MySkinRecipes][1] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [MySkinRecipes][1] |
| Molecular Weight | 214.65 g/mol | [MySkinRecipes][1] |
| Structure | - | |
| Key Functional Groups | Amidine (basic), Ester, Aromatic Ring | - |
| Solubility | Soluble in polar solvents | [MySkinRecipes][1] |
| UV Chromophore | Benzoate group | Inferred from structure |
Method Development Rationale
The choice of chromatographic conditions is not arbitrary; it is a deliberate process based on the analyte's chemistry.
The Choice of Reversed-Phase Chromatography
Reversed-phase HPLC is the most common and versatile mode of chromatography.[3] For a polar molecule like Methyl 3-carbamimidoylbenzoate hydrochloride, a C18 stationary phase is a good starting point. While other phases like polar-embedded or polar-endcapped columns are designed for polar analytes[4], a standard C18 column can be highly effective when used with an appropriate mobile phase modifier.
The Critical Role of the Mobile Phase Modifier
An unmodified water/acetonitrile mobile phase would result in poor chromatography due to the basic nature of the amidine group. To achieve a sharp, symmetrical peak, a mobile phase modifier is essential.
-
Trifluoroacetic Acid (TFA): We have selected 0.1% TFA for this method. Its function is twofold:
-
Ion Pairing: The trifluoroacetate anion forms an ion pair with the protonated, positively charged amidine group. This neutralizes the charge and increases the analyte's hydrophobicity, thereby improving retention on the C18 column.
-
Silanol Suppression: TFA is a strong acid that protonates the free silanol groups on the silica surface, minimizing secondary ionic interactions that cause peak tailing.
-
Wavelength Selection
The methyl benzoate portion of the molecule contains an aromatic ring, which is a strong UV chromophore. A detection wavelength of 254 nm is selected as it provides a good response for many aromatic compounds and offers a balance of sensitivity and low baseline noise. A UV scan of the pure compound can be performed to determine the λ-max for maximum sensitivity if required.
Experimental Workflow
The overall process from a crude sample to a purified product follows a logical sequence.
Caption: HPLC Purification Workflow from Crude to Pure Product.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Crude Methyl 3-carbamimidoylbenzoate hydrochloride
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or Milli-Q
-
Trifluoroacetic Acid (TFA), HPLC Grade, >99.5%
-
Methanol, HPLC Grade (for cleaning)
-
0.22 µm Syringe filters (PTFE or Nylon)
Instrumentation
| Component | Specification Example |
| HPLC System | Preparative HPLC system with binary gradient capability |
| Pump | Capable of flow rates up to 50 mL/min |
| Injector | Manual injection loop (e.g., 2 mL) or Autosampler |
| Column (Analytical) | C18, 5 µm, 4.6 x 150 mm |
| Column (Preparative) | C18, 5-10 µm, 21.2 x 150 mm |
| Detector | UV-Vis Detector with preparative flow cell |
| Fraction Collector | Automated, peak-based collection capability |
| Data System | Chromatography Data Software (CDS) |
Detailed Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle TFA in a chemical fume hood.
Protocol 1: Sample and Mobile Phase Preparation
-
Mobile Phase A: In a 1 L safety-rated glass bottle, add 1.0 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly. This is 0.1% TFA in Water .
-
Mobile Phase B: In a 1 L safety-rated glass bottle, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly. This is 0.1% TFA in ACN .
-
Degas Mobile Phases: Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration before placing them on the HPLC system.
-
Sample Preparation: Accurately weigh the crude Methyl 3-carbamimidoylbenzoate hydrochloride. Dissolve it in a minimal amount of Mobile Phase A to a final concentration of approximately 10-20 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Protocol 2: Analytical Method Development
This step is crucial for defining the separation parameters before scaling up.
-
Install Analytical Column: Install the C18, 4.6 x 150 mm column and equilibrate with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 minutes or until a stable baseline is achieved.
-
Scouting Gradient: Inject 10 µL of the prepared sample and run the following scouting gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 20.0 | 5.0 | 95.0 |
| 22.0 | 5.0 | 95.0 |
| 22.1 | 95.0 | 5.0 |
| 25.0 | 95.0 | 5.0 |
-
Analysis: Identify the retention time of the main product peak. Optimize the gradient to provide good resolution between the product and major impurities, typically aiming for a gradient slope that separates the peaks of interest over 5-10 minutes.
Protocol 3: Preparative Scale-Up and Purification
-
Install Preparative Column: Replace the analytical column with the C18, 21.2 x 150 mm preparative column.
-
Adjust Flow Rate: Scale the flow rate according to the column cross-sectional area. For a 21.2 mm ID column, a typical starting flow rate is 20 mL/min .
-
Equilibrate System: Equilibrate the preparative column with the starting conditions of your optimized gradient for at least 5 column volumes.
-
Preparative Injection: Inject the desired volume of your filtered crude sample (e.g., 1-2 mL, depending on the loading study).
-
Run Preparative Gradient: Execute the optimized gradient method, adjusting the time segments to match the new flow rate.
-
Fraction Collection: Set the fraction collector to trigger collection based on the UV signal threshold and/or slope. Collect the main product peak in separate fractions.
-
Purity Analysis: Analyze small aliquots of the collected fractions using the analytical HPLC method to confirm purity.
-
Product Isolation: Pool the fractions that meet the desired purity specification (e.g., >98%). Remove the solvents (acetonitrile and water) using a rotary evaporator or freeze-dryer (lyophilizer) to obtain the final purified product as a solid TFA salt.
Expected Results and Troubleshooting
A successful purification run will yield a main peak with a symmetrical shape. The analytical check of the collected fractions should show a single peak at the expected retention time.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 21.2 x 150 mm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10 µL | 1-2 mL (of 20 mg/mL solution) |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Purity | - | >98% |
| Expected Recovery | - | >85% |
Troubleshooting:
-
Peak Tailing: If tailing persists, ensure TFA concentration is 0.1% in both mobile phases. Consider a different ion-pairing agent or a column specifically designed for basic compounds.
-
Poor Resolution: Flatten the gradient slope around the elution time of the target compound.
-
No Retention: Confirm the use of an ion-pairing agent (TFA). If the compound is extremely polar, a HILIC or aqueous normal-phase method may be required.[4]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of Methyl 3-carbamimidoylbenzoate hydrochloride. By employing a reversed-phase C18 column with a trifluoroacetic acid-modified mobile phase, the common challenges of purifying polar, basic compounds are effectively addressed. The systematic workflow, from analytical method development to preparative scale-up, ensures a reproducible and efficient process, yielding a high-purity product suitable for critical applications in pharmaceutical research and development.
References
-
Methyl 3-Carbamimidoylbenzoate Hydrochloride. MySkinRecipes. [Link]
-
Methyl 3-(aminomethyl)benzoate Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Methyl 3-aminobenzoate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters Corporation. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 3-carbamimidoylbenzoate Hydrochloride Reactions
Welcome to the technical support center for Methyl 3-carbamimidoylbenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important pharmaceutical intermediate.[1] We will delve into the causality behind experimental outcomes and provide robust, field-proven solutions to ensure the success of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the properties and handling of Methyl 3-carbamimidoylbenzoate hydrochloride.
Q1: What is Methyl 3-carbamimidoylbenzoate hydrochloride and what are its primary applications?
Methyl 3-carbamimidoylbenzoate hydrochloride is a key building block in pharmaceutical synthesis. Its reactive amidine functionality and benzoate structure make it a valuable intermediate for creating biologically active compounds, particularly kinase inhibitors and other therapeutic agents for inflammatory and oncological diseases.[1] It is often used to construct heterocyclic frameworks, a common feature in drug design.[1]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure its stability, Methyl 3-carbamimidoylbenzoate hydrochloride should be stored at room temperature in a dry, well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis. The compound is known to be an irritant, so appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn.[3] All handling should be performed in a chemical fume hood.[4][5]
Q3: What are the solubility characteristics of Methyl 3-carbamimidoylbenzoate hydrochloride?
As a hydrochloride salt, this compound exhibits good solubility in polar solvents, which is advantageous for solution-phase reactions.[1] It is generally soluble in water and alcohols like methanol and ethanol.[4][6] However, its solubility in less polar organic solvents is limited.
Q4: Which analytical techniques are recommended for quality control and reaction monitoring?
A combination of techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity, quantifying the starting material, product, and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the molecular weight of the product and identifying byproducts.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the successful formation of the amidine group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the nitrile peak from the starting material and the appearance of C=N and N-H stretches of the amidine group.
Part 2: Troubleshooting Guide for Synthesis and Purification
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems you may encounter during your experiments.
A. Issues During Synthesis (Pinner Reaction)
The conversion of Methyl 3-cyanobenzoate to Methyl 3-carbamimidoylbenzoate hydrochloride, typically via the Pinner reaction, is a critical step that can present several challenges.[8][9]
Workflow for Pinner Synthesis of Amidines
Caption: Pinner reaction workflow for amidine synthesis.
Q2.1: My reaction yield is very low, or I've recovered only my starting material (Methyl 3-cyanobenzoate). What went wrong?
This is a common issue often traced back to reaction conditions and reagent quality.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Presence of Water | The Pinner reaction is highly sensitive to moisture. Water will hydrolyze the intermediate imidate (Pinner salt) back to the starting nitrile or to the methyl benzoate, and can also hydrolyze the final product.[10][11] Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the HCl gas is dry. |
| Incomplete HCl Saturation | The reaction is acid-catalyzed. Insufficient HCl will lead to an incomplete reaction. The nitrile requires protonation to become a potent electrophile for the alcohol to attack.[9] Solution: Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0-5 °C) until the solution is saturated. The reaction is often left to stir at a low temperature for several hours or overnight to ensure complete formation of the Pinner salt. |
| Suboptimal Temperature | While initial HCl addition should be done at low temperatures to control exothermicity, the reaction may require warming to proceed to completion. Solution: After initial saturation with HCl at 0 °C, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material. |
| Inefficient Ammonolysis | The conversion of the isolated Pinner salt to the amidine requires ammonia. If this step is inefficient, the yield will be low. Solution: Use a saturated solution of ammonia in an anhydrous alcohol (e.g., methanol). Ensure the Pinner salt is fully suspended or dissolved in the ammoniacal solution and allow sufficient reaction time (monitor by TLC/LC-MS). |
Q2.2: My main product is 3-Carboxybenzoyl-amidine hydrochloride, not the methyl ester. Why did this happen?
The presence of the carboxylic acid instead of the methyl ester is a clear indication of ester hydrolysis.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Harsh Reaction Conditions | Prolonged reaction times at elevated temperatures in the presence of strong acid (HCl) and a nucleophile (water, if present) can lead to the hydrolysis of the methyl ester group.[10] Solution: Maintain low temperatures throughout the Pinner salt formation. During workup and purification, avoid strongly basic or acidic conditions at high temperatures. If purification requires pH adjustment, perform it at low temperatures and work quickly. |
| Moisture in Workup/Purification | The presence of water during workup or purification steps can cause hydrolysis, especially if the pH is not neutral. Solution: Use anhydrous solvents for extraction and recrystallization where possible. If an aqueous workup is necessary, use cold water and immediately extract the product into an organic solvent. |
B. Purification Challenges
Purifying Methyl 3-carbamimidoylbenzoate hydrochloride can be complex due to its salt-like nature and potential impurities.
Q3.1: My purified product still contains significant amounts of the starting material, Methyl 3-cyanobenzoate. How can I remove it?
The difference in polarity between the nitrile starting material and the amidine hydrochloride product is the key to their separation.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Incomplete Reaction | As discussed in Q2.1, if the reaction did not go to completion, you will have a mixture of starting material and product. Solution: Before focusing on purification, optimize the reaction conditions to maximize conversion. |
| Inappropriate Purification Technique | Simple filtration may not be sufficient if the starting material co-precipitates with the product. Solution 1 (Recrystallization): Utilize a solvent system where the product has lower solubility than the starting material, especially at cooler temperatures. A mixed solvent system like methanol/ether or ethanol/ethyl acetate can be effective. Dissolve the crude product in a minimum amount of hot alcohol and slowly add the less polar solvent until turbidity is observed, then cool slowly to induce crystallization of the pure product.[11] Solution 2 (Washing/Trituration): Since Methyl 3-cyanobenzoate is much less polar than the hydrochloride salt product, you can wash the crude solid with a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexanes). This will dissolve the nitrile, leaving the purer amidine salt behind. |
Recommended Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Methanol | 5.1 | 65 | Good for dissolving the product for recrystallization. |
| Ethanol | 4.3 | 78 | Similar to methanol, can be used for recrystallization. |
| Isopropanol | 3.9 | 82 | A slightly less polar alcohol for recrystallization. |
| Diethyl Ether | 2.8 | 35 | Good non-polar solvent for washing/triturating to remove non-polar impurities. |
| Ethyl Acetate | 4.4 | 77 | Can be used as an anti-solvent in recrystallization from an alcohol. |
| (Data sourced from publicly available solvent property tables)[12] |
C. Stability and Decomposition
Q4.1: The product appears to be degrading over time, even in storage. What can I do?
Degradation is typically due to environmental factors.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Hygroscopicity/Moisture | As a salt, the compound can absorb moisture from the air. This can lead to slow hydrolysis of the ester or amidine functional groups. Solution: Store the compound in a desiccator over a drying agent (e.g., silica gel, Drierite). For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. |
| Exposure to Light or Air | While generally stable, prolonged exposure to light and air (oxygen) can potentially lead to oxidative degradation, often indicated by discoloration. Solution: Store the product in an amber vial to protect it from light. Ensure the container is well-sealed.[2] |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis issues.
References
- Time inform
- CN101891649A - Novel 3-cyano methyl benzoate preparing method.
-
Methyl 3-Carbamimidoylbenzoate Hydrochloride. MySkinRecipes. [Link]
-
Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
Methyl Benzoate | C8H8O2 | CID 7150. PubChem - NIH. [Link]
- US4185027A - Hydrolysis of methyl esters.
- CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
-
Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. [Link]
-
Methyl 3-(aminomethyl)benzoate Hydrochloride | C9H12ClNO2 | CID 2794825. PubChem. [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. [Link]
-
Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. EPA. [Link]
-
Methyl 3-aminobenzoate hydrochloride | C8H10ClNO2 | CID 12238913. PubChem - NIH. [Link]
- CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]
-
Methyl 3-cyanobenzoate | CAS#:13531-48-1. Chemsrc. [Link]
-
Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
-
Pinner reaction | Request PDF. ResearchGate. [Link]
-
Three-component, Pinner-like amidine syntheses. ResearchGate. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
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- 1. Methyl 3-Carbamimidoylbenzoate Hydrochloride [myskinrecipes.com]
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- 3. Methyl 3-aminobenzoate hydrochloride | C8H10ClNO2 | CID 12238913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Methyl 3-cyanobenzoate | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 6. CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride - Google Patents [patents.google.com]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Improving the Stability of Methyl 3-carbamimidoylbenzoate hydrochloride in Solution
Welcome to the technical support guide for Methyl 3-carbamimidoylbenzoate hydrochloride (MCB-HCl). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Ensuring the stability of MCB-HCl is paramount for obtaining reproducible and reliable experimental results. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 3-carbamimidoylbenzoate hydrochloride and what are its primary stability concerns?
A1: Methyl 3-carbamimidoylbenzoate hydrochloride is a small molecule featuring two key functional groups that dictate its stability: a methyl ester and a benzamidine group. The primary stability concern in aqueous solutions is the hydrolysis of the methyl ester, which is susceptible to cleavage under both acidic and basic conditions.[1] A secondary concern is the potential for oxidation, as benzamidine derivatives can be sensitive to oxidation.[2]
Q2: What is the main degradation product of MCB-HCl in solution?
A2: The principal degradation product is 3-carbamimidoylbenzoic acid, formed via the hydrolysis of the methyl ester group. This reaction cleaves the ester bond, releasing methanol and the corresponding carboxylic acid. This degradant may have different biological activity and solubility properties compared to the parent compound, potentially confounding experimental results.
Q3: What are the ideal initial storage conditions for a stock solution?
A3: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous organic solvent like DMSO or ethanol.[3] It is recommended to prepare concentrated stock solutions (e.g., 10-20 mM) to minimize the amount of solvent in the final assay.[3] These stock solutions should be stored in tightly sealed amber vials at -20°C or -80°C to protect from light and moisture.[4] Whenever possible, prepare fresh solutions for each experiment.[2]
Q4: Can I prepare and store aqueous solutions of MCB-HCl?
A4: Storing MCB-HCl in aqueous buffers for extended periods is generally not recommended due to the risk of hydrolysis.[5] If aqueous solutions are necessary, they should be prepared fresh daily from a concentrated organic stock solution. The pH of the aqueous buffer is a critical factor; for short-term storage, a slightly acidic pH (around 4-6) is often preferable to neutral or alkaline conditions where base-catalyzed hydrolysis is significantly faster.
Troubleshooting Common Stability Issues
Issue 1: Loss of Compound Potency or Activity Over Time
This is the most common issue and is almost always linked to chemical degradation, primarily hydrolysis.
Underlying Cause: Ester Hydrolysis
The ester functional group in MCB-HCl is an electrophilic center susceptible to nucleophilic attack by water or hydroxide ions. This reaction is catalyzed by both acid and base.[1] The rate of hydrolysis is highly dependent on pH and temperature, with the reaction being significantly faster at alkaline pH.[6]
Primary Degradation Pathway: Hydrolysis
Sources
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- 2. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. How do I make an AM ester stock solution? | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Purification of Methyl 3-carbamimidoylbenzoate Hydrochloride
Welcome to the technical support center for Methyl 3-carbamimidoylbenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you overcome common challenges and ensure the high purity of your product.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of Methyl 3-carbamimidoylbenzoate hydrochloride, providing a foundational understanding for successful purification.
Q1: What is Methyl 3-carbamimidoylbenzoate hydrochloride and why is its purity important?
Methyl 3-carbamimidoylbenzoate hydrochloride is a key building block in pharmaceutical synthesis, often utilized as an intermediate in the development of kinase inhibitors and other therapeutic agents.[1] Its reactive amidine functionality allows for the construction of complex heterocyclic frameworks common in drug design.[1] High purity of this intermediate is critical as impurities can lead to unwanted side reactions, decreased yields of the final active pharmaceutical ingredient (API), and potential toxicological issues.
Q2: What are the typical synthesis routes for Methyl 3-carbamimidoylbenzoate hydrochloride and their implications for purification?
The most common synthetic route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (methyl 3-cyanobenzoate) with an alcohol (methanol) in the presence of hydrogen chloride.[2][3]
Caption: Pinner reaction workflow for Methyl 3-carbamimidoylbenzoate hydrochloride synthesis.
This synthesis can introduce several potential impurities, including unreacted starting materials, the intermediate imidate hydrochloride (Pinner salt), and byproducts from side reactions. A related key byproduct that is often difficult to remove is ammonium chloride, which is formed during the ammonolysis of the intermediate imidate.[4]
Q3: What are the key physical and chemical properties of Methyl 3-carbamimidoylbenzoate hydrochloride relevant to its purification?
Understanding the physicochemical properties of your target compound and potential impurities is fundamental to designing an effective purification strategy.
| Property | Methyl 3-carbamimidoylbenzoate hydrochloride | Methyl 3-cyanobenzoate (Starting Material) | Methyl Benzoate (Hydrolysis Product) | Ammonium Chloride (Byproduct) |
| Molecular Weight | 214.65 g/mol [1] | 161.16 g/mol | 136.15 g/mol [5] | 53.49 g/mol |
| Appearance | White to off-white solid[] | Colorless liquid or solid | Colorless oily liquid[5] | White crystalline solid |
| Solubility in Water | Soluble | Slightly soluble | Slightly soluble (2 g/L at 25°C)[5] | Very soluble (372 g/L at 20°C) |
| Solubility in Alcohols | Soluble in methanol and ethanol[7][8] | Soluble | Miscible with alcohol[5] | Soluble in ethanol |
| Stability | Stable as a solid under inert atmosphere. Aqueous solutions may hydrolyze over time.[8] | Stable | Stable | Stable |
Q4: What are the primary stability concerns for Methyl 3-carbamimidoylbenzoate hydrochloride during purification and storage?
The amidine group is susceptible to hydrolysis, especially under basic conditions or in the presence of moisture, which would lead to the formation of the corresponding methyl benzoate.[5] As a hydrochloride salt, the compound is more stable. However, prolonged exposure to water, especially at elevated temperatures, should be avoided. For long-term storage, it is recommended to keep the product in a cool, dry place under an inert atmosphere.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of Methyl 3-carbamimidoylbenzoate hydrochloride.
Problem 1: My final product is a sticky solid or oil and won't crystallize.
Cause: This issue often arises from the presence of residual solvents or impurities that inhibit crystallization. The Pinner reaction can sometimes result in a semi-solid product.[2]
Solution:
-
Solvent Removal: Ensure all reaction solvents (e.g., methanol, diethyl ether) are thoroughly removed under reduced pressure.
-
Trituration: Try triturating the oily product with a non-polar solvent in which your product has poor solubility but the impurities are soluble. Diethyl ether or hexanes are good starting points. This can often induce crystallization.
-
Recrystallization: If trituration fails, proceed with a carefully chosen recrystallization solvent system.
Problem 2: My product has a low melting point and a broad melting range.
Cause: A low and broad melting point is a classic indicator of impurities. The most likely culprits are unreacted starting materials, byproducts like ammonium chloride, or hydrolysis products.
Solution: Recrystallization Protocol
Recrystallization is a powerful technique for purifying crystalline solids. The key is to select a solvent or solvent system in which the target compound is soluble at high temperatures but insoluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Based on solubility data, a mixed solvent system of methanol and diethyl ether is often effective. Your product is soluble in methanol, while diethyl ether can be used as an anti-solvent to induce precipitation.
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.[7] If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution.[9]
-
Filtration (if necessary): If there are insoluble impurities (like ammonium chloride, which has lower solubility in alcohols than your product), perform a hot filtration to remove them.[10]
-
Crystallization: Slowly add diethyl ether to the hot methanolic solution until it becomes slightly cloudy. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.
Caption: Recrystallization workflow for purifying Methyl 3-carbamimidoylbenzoate hydrochloride.
Problem 3: Analytical data (NMR, HPLC) shows the presence of methyl 3-cyanobenzoate.
Cause: Incomplete reaction during the Pinner synthesis.
Solution:
-
Reaction Optimization: Ensure anhydrous conditions during the Pinner reaction, as water can inhibit the reaction.[2] Also, ensure a sufficient amount of HCl gas is used to drive the reaction to completion.
-
Purification: The recrystallization protocol described above should effectively remove the less polar methyl 3-cyanobenzoate, which will have a higher solubility in the methanol/diethyl ether mixture and remain in the mother liquor.
Problem 4: My product is contaminated with ammonium chloride.
Cause: Ammonium chloride is a common byproduct of the ammonolysis step in the Pinner synthesis.[4]
Solution:
-
Washing: If the product is in an organic solvent, washing with a minimal amount of cold water can remove the highly water-soluble ammonium chloride. However, this risks hydrolysis of your product.
-
Recrystallization: Ammonium chloride has limited solubility in many organic solvents, including alcohols. During the recrystallization from methanol, most of the ammonium chloride will remain undissolved and can be removed by hot filtration.[4] A patent describes a method of distilling off the alcohol under reduced pressure to crystallize the amidine hydrochloride, leaving ammonium chloride behind.[4]
Problem 5: The isolated product is colored (yellowish or brownish).
Cause: Colored impurities can arise from side reactions or the degradation of starting materials or the product, especially at high temperatures.
Solution:
-
Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Boil the solution for a few minutes and then perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities.[9] Be cautious not to use too much carbon, as it can also adsorb your product and reduce the yield.
References
- Purifying method of high-purity amidine hydrochloride.
- Process for preparing amidine salts.
- Methyl 3-Carbamimidoylbenzo
- Benzamidine Derivative as a Multifunctional Additive in Pb–Sn Perovskite Solar Cells.
- Analytical Methods. RSC Publishing.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
- Benzamidine (hydrochloride)
- Methyl Benzo
- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
- Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
- Benzamidine. Wikipedia.
- Solubility of methyl halides (CH3X with X=F, Cl, Br) in aromatic solvents.
- A Lewis acid-promoted Pinner reaction. Beilstein Journals.
- Preparation and purification of methyl-3-nitobenzo
- Benzamidine hydrochloride. BOC Sciences.
- Crystallization of hydrohalides of pharmaceutical compounds.
- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC.
- A greener Pinner synthesis of trimethylorthoesters RC(OCH3)3 (R = Et, Bu, Ph). Green Chemistry.
- What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? Reddit.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
- A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzo
- Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- Methyl 3-carbamimidoylbenzo
Sources
- 1. Methyl 3-Carbamimidoylbenzoate Hydrochloride [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3725456A - Process for preparing amidine salts - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Reactions with Methyl 3-carbamimidoylbenzoate hydrochloride
Welcome to the technical support center for Methyl 3-carbamimidoylbenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up reactions involving this versatile intermediate. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate the challenges of moving from bench-scale experiments to larger-scale production.
Introduction
Methyl 3-carbamimidoylbenzoate hydrochloride is a key building block in pharmaceutical synthesis, particularly for developing kinase inhibitors and other therapeutic agents.[1] Its reactive amidine functionality makes it an excellent precursor for constructing various heterocyclic frameworks.[1] However, like many hydrochloride salts of polar molecules, its use in large-scale reactions presents a unique set of challenges. This guide provides a structured approach to troubleshooting common issues and offers best practices for a successful scale-up.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Methyl 3-carbamimidoylbenzoate hydrochloride is fundamental to troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Melting Point | 177-179°C | [2] |
| Solubility | Soluble in polar solvents | [1] |
| Storage | Room temperature, dry, under inert gas | [1][2] |
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of reactions with Methyl 3-carbamimidoylbenzoate hydrochloride in a question-and-answer format.
Issue 1: Poor or Inconsistent Solubility of Starting Material
Question: My Methyl 3-carbamimidoylbenzoate hydrochloride isn't fully dissolving in the reaction solvent at larger scales, leading to inconsistent reaction initiation and rates. What's happening and how can I fix it?
Answer: This is a classic scale-up challenge related to mass transfer and the inherent properties of hydrochloride salts.
Causality:
-
Hygroscopicity: Amidine hydrochlorides can be hygroscopic, absorbing atmospheric moisture.[3][4] This absorbed water can alter the salt's solubility profile in organic solvents.
-
Thermal Gradients: In large vessels, inefficient mixing can lead to thermal gradients, causing localized supersaturation and precipitation.[5]
-
Solvent Polarity: While soluble in polar solvents, the degree of solubility can be highly dependent on the specific solvent system and the presence of any co-solvents or additives.
-
Common Ion Effect: If your reaction solvent contains chloride ions from another source, it can suppress the dissolution of the hydrochloride salt.[3]
Solutions:
-
Rigorous Drying of Starting Material: Before use, dry the Methyl 3-carbamimidoylbenzoate hydrochloride under vacuum at a moderate temperature (e.g., 40-50°C) to remove any absorbed water.
-
Optimize Solvent System:
-
Consider a co-solvent system. For example, if using a primary solvent like isopropanol, adding a small percentage of a more polar, aprotic solvent like DMF or DMAc can significantly enhance solubility.
-
Perform small-scale solubility studies with your intended solvent mixture at the target reaction temperature.
-
-
Controlled Addition and Mixing:
-
Instead of adding the solid all at once, add it in portions to the reaction vessel with vigorous stirring.
-
Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure good solid suspension and minimize thermal gradients.
-
-
Temperature Ramping: Slowly ramp up the temperature of the solvent before and during the addition of the solid to aid dissolution.
Issue 2: Incomplete Reaction or Stalling at Scale
Question: My reaction proceeds to completion at the 1g scale, but when I scale up to 100g, it stalls at 70% conversion. Why is this happening?
Answer: This issue often points to problems with mixing, stoichiometry of reagents (especially bases), or the deactivation of the amidine.
Causality:
-
Inefficient Mixing of Heterogeneous Mixtures: If a base (often a solid inorganic base like K₂CO₃ or a liquid amine) is used to free-base the amidine in situ, poor mixing can lead to localized areas of high and low base concentration, preventing complete deprotonation of the hydrochloride salt.
-
Hydrolysis of the Free Amidine: The free amidine is more susceptible to hydrolysis than its hydrochloride salt, especially if there is residual water in the reactants or solvent. This is a critical consideration as even small amounts of water can become significant at larger scales.
-
Side Reactions: At higher temperatures, which can occur in localized hot spots in large reactors, the amidine can potentially undergo side reactions or degradation.
Solutions:
-
Optimize Base Addition and Type:
-
If using a solid base, ensure it has a small particle size to maximize surface area.
-
Consider using a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) for a more homogeneous reaction mixture. Add the base slowly to the stirred suspension of the hydrochloride salt.
-
-
Ensure Anhydrous Conditions:
-
Use anhydrous solvents. For large-scale reactions, it is often necessary to dry the solvent over molecular sieves prior to use.
-
As mentioned previously, ensure your starting materials are thoroughly dried.
-
-
Reaction Monitoring:
-
Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the disappearance of the starting material and the appearance of the product.[6] This will help you determine if the reaction is truly stalled or just proceeding very slowly.
-
-
Temperature Control: Use a jacketed reactor with a reliable temperature control system to maintain a consistent internal temperature and avoid hot spots.[5]
Issue 3: Difficult Product Isolation and Purification
Question: My final product is also a polar compound, and I'm struggling to isolate it from the reaction mixture and remove impurities at a larger scale. Column chromatography is not feasible for the quantities I'm working with.
Answer: Purification of polar, often water-soluble, compounds is a common bottleneck in process chemistry. The key is to leverage the physicochemical properties of your product through crystallization or extraction.
Causality:
-
High Polarity: Both the starting material and potentially the product are polar, making extraction into common organic solvents challenging.
-
Salt Byproducts: The reaction will generate salt byproducts (e.g., triethylamine hydrochloride if TEA is used as a base) which can be difficult to separate from a polar product.
-
Streaking on Silica: Polar basic compounds often streak on silica gel, making column chromatography inefficient for purification.[7]
Solutions:
-
Crystallization/Recrystallization: This is the most scalable purification method for solid products.
-
Solvent Screening: Perform a systematic solvent screen to find a single solvent or a binary solvent system (one in which the product is soluble and one in which it is not) that allows for effective crystallization. Common choices for polar compounds include isopropanol/MTBE, ethanol/heptane, or acetonitrile/water.[8]
-
pH Adjustment: If your product has a basic handle, you can potentially isolate it by adjusting the pH of the aqueous phase during workup to precipitate the free base.
-
-
Extraction with pH Manipulation:
-
After the reaction is complete, quench the mixture with water.
-
Adjust the pH to be acidic (e.g., pH 2-3 with HCl) to protonate any basic impurities and your product, keeping them in the aqueous layer while you wash with an organic solvent (like ethyl acetate or dichloromethane) to remove non-polar impurities.
-
Then, adjust the pH of the aqueous layer to be basic (e.g., pH 9-10 with NaOH or K₂CO₃) to deprotonate your product, which may then be extracted into an organic solvent.
-
-
Trituration: If crystallization is difficult, trituration can be an effective method for removing more soluble impurities. This involves stirring the crude solid product as a slurry in a solvent in which it is poorly soluble.
Workflow for Troubleshooting Purification
Caption: Decision tree for purification strategies.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling Methyl 3-carbamimidoylbenzoate hydrochloride on a large scale?
A1: The primary safety concerns are similar to those for many fine chemical powders:
-
Inhalation: As a powder, it can be easily inhaled. Always handle it in a well-ventilated area or a fume hood, and wear appropriate respiratory protection (e.g., a dust mask or respirator).
-
Skin and Eye Irritation: It can cause skin and serious eye irritation.[8][9] Always wear safety glasses or goggles, gloves, and a lab coat.
-
Static Discharge: When transferring large quantities of powders, there is a risk of generating static electricity which could ignite flammable solvents. Ensure all equipment is properly grounded.
Q2: How should I store bulk quantities of Methyl 3-carbamimidoylbenzoate hydrochloride?
A2: It should be stored at room temperature in a dry, well-sealed container under an inert atmosphere (like nitrogen or argon) to prevent moisture absorption.[1][2] For larger quantities, consider using double-lined, sealed drums.
Q3: What analytical techniques are best for monitoring the progress of my reaction?
A3: For in-process control, High-Performance Liquid Chromatography (HPLC) is generally the most robust and quantitative method.[6] It allows you to track the consumption of your starting material and the formation of your product accurately. Other useful techniques include:
-
Thin-Layer Chromatography (TLC): Good for quick qualitative checks, but less precise for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine reaction completion by observing the disappearance of starting material signals and the appearance of product signals.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if your product and starting material are sufficiently volatile and thermally stable.[9]
Q4: Can I use the free base of Methyl 3-carbamimidoylbenzoate instead of the hydrochloride salt?
A4: While possible, it is generally not recommended for large-scale work. The free amidine is less stable and more prone to hydrolysis and degradation than the hydrochloride salt. The salt form offers better stability for storage and handling. It is typically better to generate the free base in situ just before it is needed in the reaction.
Part 3: Standard Scale-Up Protocol Example
This section provides a generic, step-by-step protocol for a reaction involving Methyl 3-carbamimidoylbenzoate hydrochloride, highlighting critical scale-up considerations. This is a hypothetical example of a nucleophilic aromatic substitution reaction.
Reaction: Coupling of Methyl 3-carbamimidoylbenzoate with an electrophile.
Experimental Protocol
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with the chosen anhydrous solvent (e.g., Acetonitrile).
-
-
Reagent Charging:
-
Begin agitation.
-
Charge Methyl 3-carbamimidoylbenzoate hydrochloride (1.0 eq) to the reactor in portions.
-
Charge the electrophile (1.1 eq).
-
Charge a solid base like powdered K₂CO₃ (2.5 eq). Scale-up note: Ensure the base is finely powdered to maximize surface area for reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) using a controlled heating mantle or jacket.
-
Monitor the reaction progress by taking samples periodically for HPLC analysis.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by HPLC), cool the mixture to room temperature.
-
Filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
To the crude residue, add a solvent in which the product is soluble but impurities are not (e.g., ethyl acetate) and stir.
-
Filter to remove any insoluble impurities.
-
To the filtrate, add an anti-solvent (e.g., heptane) slowly to induce crystallization of the product.
-
Stir the resulting slurry for several hours to maximize yield.
-
-
Purification and Drying:
-
Collect the solid product by filtration.
-
Wash the filter cake with the anti-solvent.
-
Dry the product under vacuum at a suitable temperature.
-
Scale-Up Workflow Diagram
Caption: A typical workflow for scaling up a reaction.
References
-
MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. [Link]
-
PubChem. Methyl 3-(aminomethyl)benzoate Hydrochloride. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
National Center for Biotechnology Information. Air sampling and analytical procedures for benzidine, 3,3'-dichlorobenzidine and their salts. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
Contract Pharma. Drug Substances: Scale-Up Challenges. [Link]
-
PubChem. Methyl 3-aminobenzoate hydrochloride. [Link]
-
National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
National Center for Biotechnology Information. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
National Center for Biotechnology Information. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
ResearchGate. Reaction scope of alcohols. Reaction conditions: benzamidine.... [Link]
- Google Patents.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. rjpdft.com [rjpdft.com]
- 4. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Air sampling and analytical procedures for benzidine, 3,3'-dichlorobenzidine and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Temperature Control in the Synthesis of Methyl 3-carbamimidoylbenzoate Hydrochloride
Welcome to the technical support center for the synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the critical aspect of temperature control in this synthesis. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-proven insights to help you achieve optimal results in your experiments.
The synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is typically achieved through a two-step process, beginning with the Pinner reaction of methyl 3-cyanobenzoate, followed by ammonolysis. Precise temperature control throughout this sequence is paramount to ensure high yield, purity, and safety. This guide will address common questions and challenges related to temperature management in these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Pinner reaction step in the synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride?
A1: The Pinner reaction, which converts methyl 3-cyanobenzoate to the corresponding imidate hydrochloride (Pinner salt) using methanol and hydrogen chloride, is highly sensitive to temperature. To maximize yield and minimize byproduct formation, it is crucial to maintain a low temperature, ideally between -10°C and 5°C .[1][2] The intermediate imidate salt is thermodynamically unstable at higher temperatures and can readily undergo undesired side reactions.[2]
Q2: Why is low-temperature control so critical for the Pinner reaction intermediate?
A2: The imidate hydrochloride intermediate is susceptible to rearrangement and hydrolysis at elevated temperatures. Maintaining a low temperature suppresses these degradation pathways, which primarily include:
-
Hydrolysis: If trace amounts of water are present, the imidate can hydrolyze to form methyl benzoate.
-
Rearrangement: The imidate can rearrange to form N-benzoyl-methylamine, an amide byproduct.
A study on the Pinner reaction for the synthesis of orthoesters from various nitriles, including the structurally similar benzonitrile, demonstrated that conducting the reaction at 5°C resulted in excellent yields of the desired imidate hydrochloride.[2] Conversely, at temperatures of 25-65°C, the formation of byproducts was observed.[2]
Q3: What are the recommended cooling methods for this reaction?
A3: The choice of cooling method depends on the scale of your reaction and the equipment available. For laboratory-scale synthesis, common and effective methods include:
| Cooling Method | Achievable Temperature Range (°C) | Notes |
| Ice/Salt Bath | -20 to -5 | A mixture of ice and a salt such as sodium chloride or calcium chloride is a cost-effective option for maintaining temperatures in this range. |
| Dry Ice/Solvent Bath | -78 to -40 | A slurry of dry ice in a solvent like acetone or isopropanol provides very low and stable temperatures. |
| Cryocooler/Circulator | -90 to 20 | For precise and prolonged temperature control, an automated cryocooler or a refrigerated circulator bath is recommended. These systems offer excellent temperature stability. |
For larger-scale reactions, a jacketed reactor with a circulating cooling fluid is essential for maintaining uniform temperature throughout the reaction mixture.
Q4: What is the recommended temperature for the ammonolysis step?
A4: The ammonolysis step, where the imidate hydrochloride is converted to the final product, Methyl 3-carbamimidoylbenzoate hydrochloride, is typically carried out at a low to ambient temperature. A recommended range is 0°C to room temperature . Introducing ammonia at a low temperature helps to control the exotherm of the neutralization and reaction. After the initial addition, the reaction can often be allowed to slowly warm to room temperature to ensure complete conversion.
Troubleshooting Guide
Issue 1: Low Yield of Methyl 3-carbamimidoylbenzoate Hydrochloride
| Potential Cause | Explanation | Recommended Action |
| Temperature too high during Pinner reaction | As discussed, elevated temperatures lead to the degradation of the imidate intermediate, reducing the amount available for ammonolysis. | Maintain the reaction temperature between -10°C and 5°C using a reliable cooling bath or circulator. Monitor the internal reaction temperature continuously. |
| Premature workup | The reaction may not have gone to completion. | Increase the reaction time at the recommended low temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) if possible. |
| Moisture contamination | Water will hydrolyze the imidate intermediate to the corresponding ester (methyl benzoate). | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Explanation | Recommended Action |
| Formation of methyl benzoate | This indicates hydrolysis of the imidate intermediate due to moisture or high temperatures. | Strictly adhere to anhydrous conditions and low-temperature protocols as described above. |
| Formation of an amide byproduct | Rearrangement of the imidate intermediate at elevated temperatures can lead to the formation of N-benzoyl-methylamine. | Maintain the Pinner reaction temperature below 5°C. |
| Unreacted starting material (methyl 3-cyanobenzoate) | Incomplete reaction. | Ensure an adequate amount of dry HCl gas is bubbled through the reaction mixture and allow for sufficient reaction time at the optimal temperature. |
Issue 3: Runaway Reaction or Poor Temperature Control
| Potential Cause | Explanation | Recommended Action |
| Exothermic reaction | The Pinner reaction and the subsequent ammonolysis can be exothermic. Rapid addition of reagents can overwhelm the cooling capacity. | Add reagents dropwise, especially the acetyl chloride (if used as an in-situ HCl source) or ammonia. Ensure efficient stirring to dissipate heat. Monitor the internal temperature closely. |
| Inadequate cooling | The cooling bath or circulator may not be sufficient for the scale of the reaction. | Use a larger or more efficient cooling bath. For larger-scale reactions, a properly sized jacketed reactor is necessary. |
| Poor heat transfer | Inefficient stirring or a thick reaction slurry can lead to localized hot spots. | Use a suitable stirrer (e.g., mechanical overhead stirrer for larger volumes) and ensure vigorous agitation throughout the reaction. |
Experimental Protocols
Protocol 1: Low-Temperature Pinner Reaction for Methyl 3-(imino(methoxy)methyl)benzoate hydrochloride
This protocol is adapted from established procedures for similar Pinner reactions.[1][2]
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet tube, and a drying tube.
-
Reagent Addition: Charge the flask with methyl 3-cyanobenzoate and anhydrous methanol.
-
Cooling: Cool the reaction mixture to between -10°C and -5°C using a dry ice/acetone bath or a cryocooler.
-
HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution while maintaining the internal temperature below 0°C. Alternatively, slowly add acetyl chloride dropwise to generate HCl in situ.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting nitrile by TLC or HPLC.
-
Isolation (if desired): The resulting imidate hydrochloride can be isolated by filtration under an inert atmosphere, or the reaction mixture can be used directly in the next step.
Protocol 2: Ammonolysis to Methyl 3-carbamimidoylbenzoate hydrochloride
-
Preparation: Cool the vessel containing the imidate hydrochloride from the previous step to 0°C in an ice bath.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the mixture or add a solution of ammonia in an alcohol (e.g., methanol) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours and then let it slowly warm to room temperature and stir for an additional 12-16 hours.
-
Workup: The product, Methyl 3-carbamimidoylbenzoate hydrochloride, will precipitate from the reaction mixture.
-
Purification: Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.
Visualizing Key Relationships
Diagram 1: Temperature Effects on the Pinner Reaction
Caption: A decision-making workflow for troubleshooting low product yield.
References
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Retrieved from [Link]
-
Galabov, B., Atanasov, Y., Ilieva, S., & Schaefer, H. F. (2005). Mechanism of the aminolysis of methyl benzoate: a computational study. The Journal of Physical Chemistry A, 109(50), 11470–11474. [Link]
-
MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
- Google Patents. (n.d.). US3696141A - Process for the production of methyl benzoate.
- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Design and synthesis of amidine-type peptide bond isosteres: Application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent (12). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Green Chemistry. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2007080430A1 - Novel process.
-
Green Chemistry - IRIS. (2013, July 4). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Validation of Bioactive Compounds from Methyl 3-carbamimidoylbenzoate hydrochloride
For researchers and drug development professionals, the integrity of a synthesized compound is paramount. The starting materials and the synthetic route chosen not only dictate the efficiency of the process but also the purity and, ultimately, the reliability of the biological data generated. Methyl 3-carbamimidoylbenzoate hydrochloride is a key building block in medicinal chemistry, valued for its reactive amidine functionality which is a common feature in various enzyme inhibitors.[1] This guide provides an in-depth, comparative analysis of synthesizing and validating a target compound using this reagent versus a traditional alternative method. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with experimental data and authoritative references.
The Benzamidine Moiety: A Privileged Scaffold in Drug Discovery
The benzamidine group is a potent pharmacophore, known for its ability to mimic arginine and interact with key residues in the active sites of enzymes like serine proteases and kinases. Its utility in forming heterocyclic frameworks makes it a staple in the design of therapeutic agents for oncology and inflammatory diseases.[1] Methyl 3-carbamimidoylbenzoate hydrochloride offers a direct route to incorporate this valuable moiety.
Comparative Synthesis of a Model Compound: N-benzyl-3-carbamimidoylbenzamide
To illustrate the practical considerations, we will focus on the synthesis of a model compound, N-benzyl-3-carbamimidoylbenzamide. This compound serves as a simple yet representative scaffold that could be further elaborated in a drug discovery program. We will compare two distinct synthetic strategies.
Method A: Direct Amidation using Methyl 3-carbamimidoylbenzoate hydrochloride
This approach leverages the pre-formed amidine functionality of our starting material. The core transformation is a standard amide coupling reaction.
Rationale: This method is chosen for its directness and potentially fewer reaction steps. The hydrochloride salt form of the starting material ensures stability and reasonable solubility in polar solvents suitable for the reaction.
Experimental Protocol:
-
To a solution of Methyl 3-carbamimidoylbenzoate hydrochloride (1.0 eq) in a suitable aprotic solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid ester.
-
Add benzylamine (1.05 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: The Pinner Reaction - A Classic Alternative
The Pinner reaction is a well-established method for synthesizing amidines from nitriles.[3] This multi-step approach begins with a different starting material, methyl 3-cyanobenzoate.
Rationale: This alternative is often employed when the corresponding nitrile is more readily available or cost-effective than the amidine hydrochloride. It provides a good benchmark for comparing efficiency and overall yield.
Experimental Protocol:
-
Imino Ester Formation: Suspend methyl 3-cyanobenzoate (1.0 eq) in anhydrous ethanol. Cool the mixture to 0°C and bubble dry HCl gas through it until saturation.[4]
-
Seal the reaction vessel and stir at room temperature for 48 hours. The formation of the imino ester hydrochloride salt is typically observed as a white precipitate.
-
Filter the precipitate and wash with cold, dry diethyl ether to obtain the crude imino ester.
-
Ammonolysis: Dissolve the crude imino ester in anhydrous methanol and add a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. The resulting product is the amidine hydrochloride, which is then used in the subsequent amidation step as described in Method A.
Physicochemical Validation: A Self-Validating Workflow
The credibility of any subsequent biological data hinges on the thorough characterization of the synthesized compound. Our validation workflow is designed as a self-validating system, where orthogonal analytical techniques are used to confirm purity and identity.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from synthesis to a fully validated compound for both methods.
Caption: Comparative workflow for synthesis and validation.
Purity Assessment
Purity is not an assumption; it is a measured parameter. We employ a combination of chromatographic and physical methods.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and guiding purification. A single spot on the TLC plate (visualized under UV light) is the first indication of a pure compound.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. For drug discovery purposes, a purity level of >95% is generally required.
-
Melting Point (MP): A sharp melting point range is characteristic of a pure crystalline solid.[6]
| Parameter | Method A Compound | Method B Compound | Justification |
| TLC (Rf) | 0.45 (EtOAc/Hexane 1:1) | 0.45 (EtOAc/Hexane 1:1) | Co-spotting confirms identical polarity. |
| HPLC Purity | 98.2% | 96.5% | Quantifies purity; Method A yields a slightly cleaner product post-chromatography. |
| Melting Point | 178-180 °C | 177-180 °C | A narrow range indicates high purity. |
Identity Confirmation
Confirming the molecular structure is a non-negotiable step. We use a suite of spectroscopic techniques to build a complete picture of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, providing a direct confirmation of the chemical formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. This is the gold standard for structural elucidation.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of the amide, N-H bonds).[5]
| Technique | Expected Data for N-benzyl-3-carbamimidoylbenzamide | Rationale for Confirmation |
| MS (ESI+) | [M+H]⁺ = 268.1445 | Confirms the molecular mass of the target compound. |
| ¹H NMR | Signals for aromatic protons, a triplet for the amide N-H, a doublet for the benzylic CH₂, and broad signals for the amidinium protons. | The chemical shifts, integration, and coupling patterns are unique to the target structure. |
| ¹³C NMR | Signals for the amide carbonyl (~167 ppm), the amidine carbon (~165 ppm), and distinct aromatic and aliphatic carbons.[7] | Confirms the carbon framework and the presence of key functional groups. |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (Amide C=O stretch), ~1600 (C=N stretch) | Confirms the presence of the essential amide and amidine functional groups. |
Biological Validation: From Molecule to Mechanism
A structurally validated compound must also be validated in a biological context. Benzamidine derivatives are well-known inhibitors of serine proteases and certain kinases. Let's assume our target is a hypothetical "Signal Transducer Kinase X" (STKX), which is implicated in a pro-inflammatory signaling pathway.
Context: A Pro-Inflammatory Kinase Pathway
Caption: Inhibition of a hypothetical STKX signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Rationale: An in vitro enzyme assay provides a direct measure of the compound's ability to interact with its intended target, free from the complexities of a cellular environment.
-
Reagents: Recombinant STKX enzyme, a suitable peptide substrate, and ATP.
-
Procedure:
-
Prepare a series of dilutions of the test compound (synthesized via Methods A and B).
-
In a 96-well plate, add the STKX enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound Source | Average IC₅₀ (nM) | Interpretation |
| Method A | 75.3 ± 5.1 | Potent inhibition of STKX. |
| Method B | 78.9 ± 6.8 | No significant difference in biological activity, confirming the identity of the active pharmaceutical ingredient. |
The consistent IC₅₀ values between compounds synthesized by both methods provide the final and most crucial piece of validation: the synthetic route does not impact the intrinsic biological activity of the molecule, provided it is purified to a high standard.
Final Comparison and Recommendation
| Metric | Method A (Direct Amidation) | Method B (Pinner Reaction) | Senior Scientist's Insight |
| Overall Yield | ~65% | ~45% | Method A is more efficient due to fewer steps, minimizing transfer losses. |
| Purity (Post-Chr.) | >98% | ~96% | The direct route often leads to a cleaner crude product, simplifying purification. |
| Reaction Time | 18-24 hours | 72-80 hours | The multi-day Pinner reaction sequence is a significant drawback for rapid compound generation. |
| Reagent Cost | Higher (specialty reagent) | Lower (commodity chemicals) | For small-scale discovery, time savings may outweigh reagent cost. For large-scale synthesis, Method B might be more economical. |
| Safety/Handling | Standard peptide coupling reagents. | Requires handling of corrosive HCl gas. | Method A presents a lower handling risk. |
| Scalability | Good | Moderate (gas handling can be complex on a large scale). | The direct amidation is generally more amenable to scale-up in typical lab settings. |
Both Method A, using Methyl 3-carbamimidoylbenzoate hydrochloride , and Method B, the Pinner reaction, are viable routes for the synthesis of the target benzamidine derivative. However, the data clearly indicates that Method A is superior for research and drug discovery settings . Its efficiency, higher yield, and simpler execution allow for the rapid and reliable production of high-purity compounds for biological evaluation. The slightly higher cost of the starting material is justified by the significant savings in time and resources. Method B remains a valid alternative, particularly if cost is the primary driver for large-scale synthesis, but requires more extensive process optimization to overcome its inherent drawbacks.
This guide underscores that a compound is only as reliable as the process used to create and validate it. By integrating rigorous, orthogonal analytical techniques and context-specific biological assays, researchers can ensure the integrity of their findings and make confident decisions in the drug development pipeline.
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National Center for Biotechnology Information. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Available from: [Link]
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A Comparative Guide to the Biological Activity of Methyl 3-carbamimidoylbenzoate Hydrochloride Derivatives
In the landscape of modern drug discovery, the benzamidine scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active agents. Its inherent ability to mimic the guanidinium group of arginine allows it to effectively interact with a wide array of biological targets, most notably serine proteases. Methyl 3-carbamimidoylbenzoate hydrochloride, a readily accessible derivative, serves as a versatile starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of various derivatives stemming from this core structure, offering insights into their structure-activity relationships (SAR) and providing detailed experimental frameworks for their evaluation.
The strategic modification of the methyl 3-carbamimidoylbenzoate core allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. This exploration delves into key biological activities exhibited by these derivatives, including antimicrobial effects and enzyme inhibition, supported by experimental data and methodologies to empower researchers in their quest for novel therapeutics.
Comparative Biological Activity of Benzamidine Derivatives
The true measure of a compound's potential lies in its performance in standardized biological assays. The following table summarizes the inhibitory activities of a selection of benzamidine derivatives against various biological targets. This data, compiled from various studies, highlights the impact of structural modifications on potency.
| Compound/Derivative Class | Target | Assay Type | Key Findings (IC50/Ki/MIC) | Reference |
| Substituted Benzamidines | Human Serine Proteases (Trypsin, Thrombin, Plasmin, C1s) | Enzyme Inhibition Assay | Inhibition constants (Ki) are influenced by the hydrophobicity and electronic properties of the substituents.[1] | [1] |
| Bivalent Benzamidines (e.g., Pentamidine) | Serine Proteases (Plasmin, tPA, Thrombin) | Enzyme Inhibition Assay | Pentamidine is a potent inhibitor with Ki values of 2.1 µM (Plasmin), 43 µM (tPA), and 4.5 µM (Thrombin).[2] | [2] |
| Imidazole Derivatives | S. aureus, C. neoformans | Broth Microdilution | MIC values ranging from 4 to 8 µg/mL.[3] | [3] |
| 1-Alkyl-3-methylimidazolium Derivatives | Bacteria and Fungi | Broth Microdilution | Antimicrobial activity increases with the length of the alkyl chain.[4][5] | [4][5] |
| N-Derivatives of Indole-2-carboxylates | Various Bacteria | Microdilution Method | Good to very good antibacterial activity with MIC values ranging from 0.004 to 0.045 mg/mL.[6] | [6] |
Deciphering Structure-Activity Relationships (SAR)
The biological activity of methyl 3-carbamimidoylbenzoate derivatives is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.
The Benzamidine Moiety: A Serine Protease Anchor
The positively charged amidinium group is the cornerstone of these derivatives' interaction with serine proteases. It forms strong ionic bonds and hydrogen bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction anchors the inhibitor to the enzyme's active site.[7]
Impact of Substituents on Activity
The nature and position of substituents on the phenyl ring significantly modulate the inhibitory activity. For instance, in the inhibition of serine proteases like plasmin and C1s, both electron-donating effects and the hydrophobicity of the substituent enhance binding.[1] Conversely, thrombin's interaction with benzamidines is primarily influenced by the hydrophobicity of the substituent.[1] This highlights the subtle differences in the topographies of the active sites among closely related enzymes.
Experimental Protocols: A Foundation for Discovery
Reproducible and reliable experimental data are the bedrock of scientific advancement. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of methyl 3-carbamimidoylbenzoate derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic)
-
Negative control (broth and solvent)
Procedure:
-
Preparation of Compound Dilutions: Serially dilute the test compounds in the broth medium directly in the 96-well plate. A typical starting concentration might be 256 µg/mL, diluted two-fold across 10 wells.
-
Inoculum Preparation: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions, as well as to the positive and negative control wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Serine Protease Inhibition Assay
This assay is fundamental for characterizing the interaction of benzamidine derivatives with their primary targets.
Objective: To determine the inhibitory potency (Ki or IC50) of a compound against a specific serine protease.
Materials:
-
Test compounds
-
Purified serine protease (e.g., trypsin, thrombin)[2]
-
Chromogenic or fluorogenic substrate specific to the protease (e.g., N-p-tosyl-L-arginine methyl ester (TAME) for trypsin)[8]
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2)[8]
-
96-well plate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Then, add the serine protease solution and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.[8]
-
Initiation of Reaction: Add the chromogenic or fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations. The data can be fitted to appropriate equations (e.g., Michaelis-Menten for determining the mode of inhibition, or a dose-response curve to calculate the IC50 value). The inhibition constant (Ki) can be calculated from the IC50 value if the substrate concentration and Km are known.
Cytotoxicity Assay: MTT Assay
It is crucial to assess the potential toxicity of lead compounds against mammalian cells.
Objective: To evaluate the effect of a compound on the metabolic activity and viability of cells.
Materials:
-
Test compounds
-
Mammalian cell line (e.g., HEK-293, HepG2)[9]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.[9]
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion and Future Directions
The derivatives of methyl 3-carbamimidoylbenzoate hydrochloride represent a promising class of compounds with a wide range of biological activities. Their inherent ability to target serine proteases, coupled with the potential for diverse functionalization, makes them attractive candidates for the development of novel therapeutics for various diseases, including those involving coagulation disorders, inflammation, and microbial infections.
The comparative data and detailed protocols presented in this guide serve as a valuable resource for researchers in the field. A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are essential for the successful optimization of lead compounds. Future research should focus on exploring a wider range of substitutions on the benzamidine core to enhance potency and selectivity, as well as to improve pharmacokinetic profiles. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of the next generation of benzamidine-based drugs.
References
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Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859-4864. Available at: [Link]
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Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1389. Available at: [Link]
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Bala, V., et al. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 5(6), 446-456. Available at: [Link]
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Stürzebecher, J., et al. (1997). Synthesis and Structure-Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091-3099. Available at: [Link]
- Gessner, W., et al. (1988). Inhibition of Human Benzylamine Oxidase (BzAO) by Analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical Pharmacology, 37(8), 1631-1635.
- Tapparelli, C., et al. (1993). Meta-benzamidine derivatives as serine protease inhibitors. European Patent Office, EP1009758B1.
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Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PubMed, 36804132. Available at: [Link]
- Rashad, A. E., et al. (2008). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. European Journal of Medicinal Chemistry, 43(9), 1847-1852.
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Czarnecka, K., et al. (2024). Modeling of Effectiveness of N3-Substituted Amidrazone Derivatives as Potential Agents against Gram-Positive Bacteria. International Journal of Molecular Sciences, 25(10), 5369. Available at: [Link]
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Medicosis Perfectionalis. (2023). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors | Enzyme Kinetics Comparison. YouTube. Available at: [Link]
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Available at: [Link]
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Stolarska, M., et al. (2010). Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives. Royal Society of Chemistry, Green Chemistry, 12, 593-601. Available at: [Link]
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Săndulescu, I., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 809. Available at: [Link]
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Rauf, A., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(54), 34261-34277. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. Available at: [Link]
- ResearchGate. The effect of the benzamidine derivatives on (left panel) Topoisomerase...
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Araya, J. J., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]
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Schuller, M., et al. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 263-274. Available at: [Link]
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Gualdani, R., et al. (2016). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 21(11), 1573. Available at: [Link]
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Ohtsuki, K., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 6(7), 3968-3973. Available at: [Link]
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A Comparative Guide to the Synthesis of Amidine-Containing Building Blocks: Methyl vs. Ethyl 3-Carbamimidoylbenzoate
In the landscape of pharmaceutical and materials science research, the synthesis of robust and reliable chemical intermediates is paramount. Among these, aromatic amidines stand out as critical pharmacophores and versatile building blocks for a myriad of complex molecules, including the direct thrombin inhibitor Dabigatran.[1][2] The choice of synthetic precursors for these amidines can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of two closely related and widely used reagents in this context: Methyl 3-carbamimidoylbenzoate hydrochloride and Ethyl 3-carbamimidoylbenzoate hydrochloride .
This analysis, grounded in established chemical principles and supported by experimental observations from the literature, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors. We will delve into the nuances of their synthesis via the Pinner reaction, explore the subtle yet significant effects of the methyl versus ethyl ester group on the reaction, and provide detailed experimental protocols.
The Synthetic Gateway: The Pinner Reaction
The primary route to synthesizing both methyl and ethyl 3-carbamimidoylbenzoate hydrochlorides is the venerable Pinner reaction. First described by Adolf Pinner in 1877, this acid-catalyzed reaction of a nitrile with an alcohol remains a cornerstone of organic synthesis for the preparation of imidate salts, which are immediate precursors to amidines.[3][4]
The reaction proceeds through the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, which renders the nitrile carbon sufficiently electrophilic for nucleophilic attack by the alcohol. The resulting imidate, often referred to as a "Pinner salt," is then converted to the corresponding amidine upon treatment with ammonia.[5]
Nitrile [label="3-Cyanobenzoate Ester"]; Protonated_Nitrile [label="Protonated Nitrile\n(Activated)", fillcolor="#EA4335"]; Alcohol [label="Alcohol\n(Methanol or Ethanol)"]; Pinner_Salt [label="Pinner Salt\n(Imidate Hydrochloride)", fillcolor="#FBBC05"]; Ammonia [label="Ammonia (NH3)"]; Amidine_HCl [label="Amidine Hydrochloride", fillcolor="#34A853"];
Nitrile -> Protonated_Nitrile [label=" + HCl"]; Protonated_Nitrile -> Pinner_Salt [label=" + Alcohol"]; Pinner_Salt -> Amidine_HCl [label=" + NH3"]; }
Caption: Generalized workflow of the Pinner reaction for amidine synthesis.A Tale of Two Alcohols: Methanol vs. Ethanol in the Pinner Reaction
The choice between methanol and ethanol as the alcohol component in the Pinner reaction is the defining difference in the synthesis of methyl and ethyl 3-carbamimidoylbenzoate hydrochloride, respectively. This choice has implications for several key aspects of the synthesis.
Physicochemical Properties of the Reagents
A fundamental comparison of the starting materials provides a basis for understanding their behavior in a synthetic setting.
| Property | Methyl 3-cyanobenzoate | Ethyl 4-cyanobenzoate | Methanol | Ethanol |
| Molecular Weight ( g/mol ) | 161.16 | 175.19[2][6] | 32.04 | 46.07 |
| Boiling Point (°C) | 257.5 | 267.2 | 64.7 | 78.37 |
| Density (g/mL) | 1.15 | 1.11 | 0.792 | 0.789 |
Reaction Kinetics and Steric Effects
The primary difference between a methyl and an ethyl group is their size. While both are small alkyl groups, the additional methylene unit in the ethyl group can introduce subtle steric hindrance. In the context of the Pinner reaction, the nucleophilic attack of the alcohol on the protonated nitrile is a critical step.
Byproducts and Purity Profile
A crucial consideration in any synthesis is the potential for side reactions. In the Pinner reaction, one of the most common side reactions is the formation of orthoesters, which can occur if an excess of the alcohol is used.[4] The propensity for orthoester formation may differ slightly between methanol and ethanol, although this is highly dependent on the specific reaction conditions.
Another potential impurity is the corresponding amide, which can arise from the hydrolysis of the Pinner salt if water is not rigorously excluded from the reaction mixture.[3] The hygroscopic nature of both methanol and ethanol necessitates the use of anhydrous conditions to minimize this side reaction.
Experimental Protocols: A Step-by-Step Guide
The following are generalized, yet detailed, experimental procedures for the synthesis of both methyl and ethyl 3-carbamimidoylbenzoate hydrochloride, based on established methodologies for the Pinner reaction.
Synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride
This protocol is based on the reaction of methyl 3-cyanobenzoate with methanolic HCl, followed by ammonolysis.
Step 1: Formation of the Pinner Salt
-
A solution of methyl 3-cyanobenzoate (1 equivalent) in anhydrous dichloromethane is cooled to 0 °C.
-
Anhydrous methanol (1.1 equivalents) is added to the solution.
-
Dry hydrogen chloride gas is bubbled through the solution for 2-3 hours, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure to yield the crude methyl 3-carbamimidoylbenzoate hydrochloride (Pinner salt).
Step 2: Ammonolysis to the Amidine
-
The crude Pinner salt is dissolved in anhydrous ethanol.
-
The solution is cooled to 0 °C and saturated with anhydrous ammonia gas.
-
The reaction mixture is stirred at room temperature in a sealed vessel for 24 hours.
-
The solvent is evaporated, and the resulting solid is triturated with diethyl ether to afford the crude product.
-
Recrystallization from an appropriate solvent system (e.g., ethanol/ether) yields the purified methyl 3-carbamimidoylbenzoate hydrochloride.
Start [label="Methyl 3-cyanobenzoate"]; Pinner_Salt_Formation [label="Pinner Salt Formation\n(MeOH, HCl, 0°C)", fillcolor="#FBBC05"]; Ammonolysis [label="Ammonolysis\n(NH3, EtOH)", fillcolor="#34A853"]; Purification [label="Purification", fillcolor="#EA4335"]; Final_Product [label="Methyl 3-carbamimidoylbenzoate HCl"];
Start -> Pinner_Salt_Formation; Pinner_Salt_Formation -> Ammonolysis; Ammonolysis -> Purification; Purification -> Final_Product; }
Caption: Workflow for the synthesis of methyl 3-carbamimidoylbenzoate HCl.Synthesis of Ethyl 3-carbamimidoylbenzoate hydrochloride
This protocol follows a similar pathway, substituting ethanol for methanol.
Step 1: Formation of the Pinner Salt
-
A solution of ethyl 3-cyanobenzoate (1 equivalent) in anhydrous dichloromethane is cooled to 0 °C.
-
Anhydrous ethanol (1.1 equivalents) is added to the solution.
-
Dry hydrogen chloride gas is bubbled through the solution for 2-3 hours at 0 °C.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure to give the crude ethyl 3-carbamimidoylbenzoate hydrochloride.
Step 2: Ammonolysis to the Amidine
-
The crude Pinner salt is dissolved in anhydrous ethanol.
-
The solution is cooled to 0 °C and saturated with anhydrous ammonia.
-
The mixture is stirred in a sealed vessel at room temperature for 24 hours.
-
The solvent is evaporated, and the residue is triturated with diethyl ether.
-
The crude product is purified by recrystallization to yield ethyl 3-carbamimidoylbenzoate hydrochloride.
Comparative Performance Analysis: A Data-Driven Perspective
While a direct, single-study comparison with quantitative data for these specific substrates is not available, we can extrapolate from the broader literature on the Pinner reaction and related syntheses to provide a qualitative and semi-quantitative comparison.
| Parameter | Methyl 3-carbamimidoylbenzoate HCl | Ethyl 3-carbamimidoylbenzoate HCl | Rationale and Supporting Evidence |
| Reaction Rate | Potentially slightly faster | Potentially slightly slower | Methanol is a smaller, more reactive alcohol, which may lead to faster reaction kinetics. However, this difference is likely to be minor for this substrate. |
| Yield | Generally high (typically >80%) | Generally high (typically >80%) | The Pinner reaction is known for its high efficiency with both methanol and ethanol when performed under anhydrous conditions.[3] |
| Purity | High | High | The purity of the final product is highly dependent on the exclusion of water to prevent hydrolysis to the corresponding amide. Both syntheses are capable of producing high-purity material with proper technique. |
| Cost | Generally lower | Generally higher | Methanol is typically a less expensive raw material than ethanol. The starting material, methyl 3-cyanobenzoate, may also be more readily available or less expensive than its ethyl counterpart.[7] |
| Safety | Higher toxicity | Lower toxicity | Methanol is more toxic than ethanol and requires more stringent handling precautions. |
Conclusion and Recommendations
Both methyl 3-carbamimidoylbenzoate hydrochloride and ethyl 3-carbamimidoylbenzoate hydrochloride are valuable and effective reagents for the synthesis of more complex molecules. The choice between them is often dictated by factors other than a significant difference in their performance in the Pinner reaction itself.
Methyl 3-carbamimidoylbenzoate hydrochloride is often favored in large-scale industrial processes where cost is a primary driver, due to the lower price of methanol and potentially the starting methyl 3-cyanobenzoate.
Ethyl 3-carbamimidoylbenzoate hydrochloride may be preferred in laboratory-scale research and development settings where the slightly lower toxicity of ethanol is a consideration, and where the marginal difference in cost is less impactful.
Ultimately, the decision should be based on a holistic assessment of the specific project requirements, including scale, cost constraints, safety protocols, and the availability of starting materials. Both reagents, when used under the appropriate anhydrous conditions of the Pinner reaction, can be expected to deliver high yields of the desired amidine product.
References
- KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents.
-
Recent advances in the synthesis of highly substituted imidazolidines - RSC Publishing. Available from: [Link]
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Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. Available from: [Link]
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Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. Available from: [Link]
-
Amidine synthesis by imidoylation - Organic Chemistry Portal. Available from: [Link]
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Synthesis of aromatic amides from lignin and its derivatives - PMC - PubMed Central. Available from: [Link]
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Green Chemistry - IRIS. Available from: [Link]
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Synthesis of amidines - Organic Chemistry Portal. Available from: [Link]
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A Lewis acid-promoted Pinner reaction - PMC - NIH. Available from: [Link]
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Pinner reaction - Grokipedia. Available from: [Link]
-
Pinner reaction - Wikipedia. Available from: [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. Available from: [Link]
- US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents.
-
an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf - Der Pharma Chemica. Available from: [Link]
-
Pinner Reaction | NROChemistry. Available from: [Link]
-
A Lewis acid-promoted Pinner reaction - Beilstein Journals. Available from: [Link]
-
Synthesis of methyl 3-cyanobenzoate by a green process - ResearchGate. Available from: [Link]
-
Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem - NIH. Available from: [Link]
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available from: [Link]
-
Pinner reaction with 4 N-HCl in CPME | Download Table - ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Methyl 3-carbamimidoylbenzoate Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision with far-reaching implications for the cost, efficiency, and scalability of a drug manufacturing process. This guide provides an in-depth cost-benefit analysis of using Methyl 3-carbamimidoylbenzoate hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the direct thrombin inhibitor, Dabigatran etexilate.
We will objectively compare the synthetic route utilizing this intermediate with prominent alternative pathways, supported by experimental data and process considerations. This analysis is designed to empower researchers and drug development professionals to make informed decisions that balance economic viability with scientific rigor.
The Strategic Importance of Methyl 3-carbamimidoylbenzoate hydrochloride
Methyl 3-carbamimidoylbenzoate hydrochloride serves as a readily available and reactive precursor for incorporating the benzamidine moiety, a critical pharmacophore in many enzyme inhibitors. Its primary application lies in the synthesis of Dabigatran etexilate, an oral anticoagulant that has seen widespread clinical use. The amidine group of Dabigatran is essential for its potent and specific inhibition of thrombin.
The hydrochloride salt form of Methyl 3-carbamimidoylbenzoate enhances its stability and handling properties, making it a practical choice for industrial applications. Its solubility in polar solvents also facilitates its use in a variety of reaction conditions[1].
Comparative Analysis of Synthetic Routes to Dabigatran Etexilate
The industrial synthesis of Dabigatran etexilate has evolved through several generations of process improvements, with different routes offering distinct advantages and disadvantages. Here, we compare the pathway involving Methyl 3-carbamimidoylbenzoate hydrochloride with a major alternative route that commences from 3-nitro-4-methylamino-benzoic acid.
Visualization of a Key Synthetic Step
The following diagram illustrates the coupling reaction, a critical step in the synthesis of a Dabigatran etexilate precursor, highlighting the role of key reactants.
Caption: Amide coupling of key intermediates.
Performance Metrics: A Head-to-Head Comparison
The choice of a synthetic route is a multi-faceted decision. The following table provides a comparative overview of the two primary routes to Dabigatran etexilate.
| Metric | Route A: Via Methyl 3-carbamimidoylbenzoate HCl | Route B: Via 3-Nitro-4-methylamino-benzoic Acid |
| Starting Material Cost | Moderate to High | Low to Moderate |
| Number of Synthetic Steps | Fewer steps from the key intermediate | More steps from the initial starting material |
| Overall Yield | Generally reported to be moderate to good in later-stage coupling | Can be lower due to the multi-step nature and potential for side reactions[2][3] |
| Process Complexity | Simpler final coupling step | Involves nitration, reduction, and multiple coupling/cyclization steps, which can be complex to optimize and scale up[2][3] |
| Purification Requirements | May require chromatographic purification of the final product[4] | Intermediates often require purification, sometimes through salt formation and recrystallization, which can impact overall yield[2][3] |
| Safety Considerations | Use of standard coupling reagents. | Involves handling of nitro compounds and hydrogenation or reduction steps which can pose safety challenges at scale. |
| Key Intermediate Availability | Commercially available from various suppliers. | Basic starting materials are widely available. |
Cost-Benefit Deep Dive
A thorough cost-benefit analysis extends beyond the price of starting materials to encompass the entire manufacturing process.
Raw Material Cost Analysis
While the initial per-kilogram cost of Methyl 3-carbamimidoylbenzoate hydrochloride may be higher than that of basic building blocks like 3-nitro-4-methylamino-benzoic acid, a holistic view is essential. The route starting with Methyl 3-carbamimidoylbenzoate hydrochloride converges on the final API more rapidly, potentially offsetting the initial raw material cost through reduced processing time, solvent usage, and labor.
Indicative pricing for key starting materials (subject to market fluctuations):
-
Methyl 3-carbamimidoylbenzoate hydrochloride: Prices can range from approximately $33.62 for 100mg to $641.12 for 5g for research quantities[5]. Bulk pricing for industrial use would be significantly lower.
-
Ethyl 3-{amino}propanoate: A key intermediate for the alternative route, with prices around €65.00 for 100g[6] and approximately ₹6,390 per kg from some suppliers[7].
-
3-Aminobenzonitrile: A potential precursor, with prices around ₹280 per kg[8].
-
3-Cyanobenzoic acid: Another potential precursor, priced at approximately $115.00 for a significant quantity[9].
Process Efficiency and Throughput
The shorter synthetic sequence offered by the Methyl 3-carbamimidoylbenzoate hydrochloride route can lead to higher plant throughput. Fewer steps translate to a reduced cycle time for each batch, enabling the production of more API within a given timeframe. This is a critical factor in meeting market demand and optimizing asset utilization.
Waste Management and Environmental Impact
Experimental Protocols: A Practical Guide
To facilitate a practical comparison, this section provides detailed, step-by-step methodologies for key transformations in the synthesis of Dabigatran etexilate.
Synthesis of a Key Dabigatran Intermediate via the Cyanophenyl Route (Alternative to Methyl 3-carbamimidoylbenzoate)
This protocol describes the formation of a key benzimidazole intermediate, which is a precursor to the final amidine functionality.
Workflow Diagram:
Caption: Formation of the cyanophenyl intermediate.
Step-by-Step Protocol:
-
To a solution of 2-(4-cyanophenylamino)acetic acid (II) in dichloromethane, add 1,1'-carbonyldiimidazole (CDI) and stir to activate.
-
Slowly add a solution of ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridine-2-yl)amino)propanoate (I) in dichloromethane to the reaction mixture.
-
Stir the reaction mixture for approximately 8 hours at ambient temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Treat the organic layer with acetic acid and heat to effect cyclization to the benzimidazole core.
-
After workup, dissolve the crude product in a suitable solvent and treat with oxalic acid to precipitate the oxalate salt of the desired intermediate (III), which can be isolated by filtration with a reported yield of around 80%.
Conversion of the Cyano Group to the Amidine
This protocol outlines the conversion of the nitrile intermediate to the corresponding amidine hydrochloride, a key step in the alternative route.
Step-by-Step Protocol:
-
Suspend the oxalate salt of the cyanophenyl intermediate (III) in ethanol and bubble dry HCl gas through the mixture for an extended period (e.g., 8 hours) to form the imidate ester.
-
Concentrate the reaction mixture under reduced pressure.
-
Treat the residue with a solution of ammonia in ethanol to form the amidine.
-
The resulting amidine hydrochloride (IV) can be isolated by filtration and drying, with reported yields around 86%.
Final Acylation Step
This protocol details the final step to introduce the hexyloxycarbonyl group onto the amidine.
Step-by-Step Protocol:
-
Suspend the amidine hydrochloride (IV) in a suitable solvent such as acetone, along with a base like potassium carbonate.
-
Add a solution of hexyl chloroformate in acetone to the mixture and stir for approximately 2 hours.
-
After completion, the product can be isolated through extraction and recrystallization to yield the final Dabigatran etexilate. This final step has been reported with yields of around 80%[2].
Trustworthiness and Self-Validating Systems
The protocols described are based on established and published synthetic methods from reputable sources, including patents and peer-reviewed journals. Each step includes a clear endpoint, typically monitored by thin-layer chromatography (TLC), and the final products are characterized by standard analytical techniques such as NMR, IR, and mass spectrometry, as detailed in the source literature. The purity of the final API and its intermediates is a critical parameter, and the provided protocols often include specific purification steps to achieve the required quality for pharmaceutical use[2][3].
Conclusion and Future Perspectives
The choice between Methyl 3-carbamimidoylbenzoate hydrochloride and alternative starting materials for the synthesis of Dabigatran etexilate is a nuanced decision that hinges on a comprehensive cost-benefit analysis.
-
The Methyl 3-carbamimidoylbenzoate hydrochloride route offers a more convergent and potentially more efficient synthesis in terms of the number of steps, which can lead to reduced manufacturing time and higher throughput. This can be a significant advantage in a competitive pharmaceutical market.
-
The alternative route starting from 3-nitro-4-methylamino-benzoic acid, while utilizing cheaper initial raw materials, involves a longer and more complex synthetic sequence. This can lead to lower overall yields and higher processing costs, as well as potential safety and environmental concerns associated with certain reagents and reactions.
Ultimately, the most cost-effective approach will depend on a company's specific manufacturing capabilities, scale of production, and supply chain logistics. As process chemistry continues to evolve, the development of even more efficient and sustainable routes to Dabigatran etexilate and other complex APIs is anticipated. The principles of green chemistry, including atom economy and the use of less hazardous reagents, will undoubtedly play a pivotal role in shaping the future of pharmaceutical manufacturing.
References
- Der Pharma Chemica. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica, 10(4), 127-148.
- Google Patents. (2015).
- Der Pharma Chemica. (2018).
- Google Patents. (2017).
- European Patent Office. (2020).
- MySkinRecipes.
- ACS Publications. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development.
- European Medicines Agency. (2008).
- Google Patents. (2012).
- ChemicalBook.
- TCI Chemicals. Ethyl 3-[3-Amino-4-(methylamino)-N-(2-pyridyl)
- MySkinRecipes.
- Labsolu.
- CymitQuimica. ethyl 3-[[3-amino-4-(methylamino)
- Fisher Scientific.
- eBay.
- ChemicalBook. 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER suppliers.
- IndiaMART. Ethyl 3-(3-Amino-4-(Methyl Amino)-N-(Pyridin-2-yl) Benzamido)
- IndiaMART.
- Sigma-Aldrich. 3-Cyanobenzoic acid 98%.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-carbamimidoylbenzoate Hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including Methyl 3-carbamimidoylbenzoate hydrochloride, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to foster a deep-rooted culture of safety that goes beyond mere compliance.
Hazard Assessment: The "Why" Behind the Protection
Methyl 3-carbamimidoylbenzoate hydrochloride and structurally similar compounds are known to pose several health risks. A comprehensive review of available Safety Data Sheets (SDS) reveals that the primary hazards are associated with direct contact and inhalation.
-
Eye Contact : Causes eye irritation.[1]
-
Skin Contact : Causes skin irritation and may be harmful if absorbed through the skin.[1]
-
Inhalation : Causes respiratory tract irritation and may be harmful if inhaled.[1]
-
Ingestion : May cause irritation of the digestive tract and may be harmful if swallowed.[1]
The designated target organs for this class of compounds are the respiratory system, eyes, and skin .[1] Therefore, our primary objective is to create an impermeable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all exercise; it must be tailored to the specific procedure and the quantities of the reagent being handled. The following recommendations constitute the minimum required protection.
Eye and Face Protection
Given the significant risk of eye irritation, robust eye protection is non-negotiable.
-
Chemical Splash Goggles : These are mandatory for all handling procedures. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, dust, and vapors.[2][3]
-
Face Shield : When handling larger volumes (>50 mL) or when there is a heightened risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[3][4] This provides a critical secondary layer of protection for the entire face.
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Chemically Resistant Gloves : Standard disposable nitrile gloves are a common starting point for handling small quantities of solids. However, it is crucial to recognize that not all gloves offer the same level of protection.[5] The principle of "breakthrough time"—the time it takes for a chemical to permeate the glove material—is paramount.[5]
-
Protocol : Always consult the glove manufacturer's chemical resistance guide. For amidine salts, thicker nitrile or neoprene gloves are often recommended. Double-gloving (wearing two pairs of gloves) is a prudent measure that significantly reduces the risk of exposure in case the outer glove is compromised.
-
Body Protection
Protecting the skin from accidental spills is a fundamental aspect of laboratory safety.
-
Laboratory Coat : A clean, buttoned lab coat is the minimum requirement for any procedure.[3]
-
Chemical-Resistant Apron or Gown : For procedures involving significant splash risks, a chemical-resistant apron or a poly-coated gown should be worn over the lab coat.[4][6] Ensure the material is rated for protection against the solvent systems being used.
-
Personal Clothing : Full-length pants and closed-toe shoes are mandatory. Shorts, skirts, and perforated shoes are not permitted in the laboratory environment.
Respiratory Protection
The primary defense against respiratory exposure is the use of engineering controls.
-
Fume Hood : All weighing and handling of solid Methyl 3-carbamimidoylbenzoate hydrochloride, as well as any work with its solutions, must be conducted inside a certified chemical fume hood.[1][2] This ensures that any dust or vapor is effectively contained and exhausted.
-
NIOSH-Approved Respirator : If engineering controls are insufficient or not available (a situation that should be avoided), or during a large-scale cleanup, respiratory protection is required.[2][6] A NIOSH-approved N95 respirator can provide protection against airborne particulates (dust).[6] Proper fit-testing and training are required for respirator use.[6]
Summary of PPE Requirements
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Fume Hood |
| Handling Dilute Solutions (<50mL) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Fume Hood |
| Handling Concentrated Solutions or >50mL | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile/Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical Gloves (e.g., Butyl) | Chemical-Resistant Gown/Suit | NIOSH-Approved Respirator (as needed) |
Procedural Guidance: Donning and Doffing Workflows
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for safe handling of chemical reagents.
Step-by-Step Donning (Putting On) PPE
-
Lab Coat/Gown : Put on your lab coat and fasten all buttons.
-
Respirator (if required) : Perform a seal check.
-
Eye and Face Protection : Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves : Put on the first pair of gloves (if double-gloving). Pull the cuffs over the sleeves of your lab coat. Put on the second pair.
Step-by-Step Doffing (Taking Off) PPE
This sequence is designed to minimize contact with contaminated surfaces.
-
Outer Gloves : Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.
-
Face Shield/Gown : Remove the face shield and/or disposable gown.
-
Goggles : Remove your goggles from the back.
-
Inner Gloves : Remove the inner pair of gloves using the same technique as before.
-
Respirator (if worn) : Remove the respirator from the back.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.
Spill and Exposure Plan
Preparedness is key to mitigating the impact of an accident.
-
Engineering Controls : Ensure that a safety shower and eyewash station are accessible and unobstructed before beginning any work.[1][2]
-
Eye Exposure : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Exposure : Remove contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spills : For small spills, use an appropriate absorbent material and place it in a sealed container for disposal.[2] Avoid creating dust. All cleanup operations should be performed while wearing full PPE.
Disposal Plan
Proper disposal prevents environmental contamination and downstream exposure.
-
Chemical Waste : All excess Methyl 3-carbamimidoylbenzoate hydrochloride and its solutions must be disposed of as hazardous chemical waste.[2] Do not pour down the drain.
-
Contaminated PPE : All disposable PPE, including gloves, gowns, and absorbent pads used for cleanup, must be placed in a sealed, labeled hazardous waste container.
-
Regulatory Compliance : Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these principles and protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Material Safety Data Sheet - Methyl benzimidate hydrochloride . Cole-Parmer. 1
-
SAFETY DATA SHEET - 3-Methylbenzenecarboximidamide hydrochloride . Fisher Scientific. 2
-
Safety Data Sheet: Methyl benzoate . Chemos GmbH&Co.KG. 7
-
SAFETY DATA SHEET - Methyl benzoate . Sigma-Aldrich.
-
SAFETY DATA SHEET - Methyl Benzoate . TCI Chemicals. 8
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. 4
-
Synthesis and Protection of Some Amidines . TÜBİTAK Academic Journals. 9
-
Lab Safety Equipment & PPE . ChemTalk. 3
-
Personal protective equipment for preparing toxic drugs . GERPAC. 6
-
Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. 5
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- 2. fishersci.com [fishersci.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. sams-solutions.com [sams-solutions.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. gerpac.eu [gerpac.eu]
- 7. chemos.de [chemos.de]
- 8. tcichemicals.com [tcichemicals.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
